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Core Science & Biosynthesis

Foundational

5-Bromo-2-nitropyridin-4-ol: Molecular Architecture, Reactivity Profiles, and Derivatization Workflows in Drug Discovery

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are essential for navigating complex chemical space. 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are essential for navigating complex chemical space. 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5) represents a premier orthogonal scaffold [1]. Featuring three distinct, regioselective functional handles—a reducible nitro group, a modifiable hydroxyl group, and a cross-coupling-ready bromo substituent—this pyridine derivative enables the rapid synthesis of complex fused heterocycles such as imidazo[4,5-c]pyridines and azaindoles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing field-proven insights into the causality of experimental design, tautomeric challenges, and self-validating synthetic protocols.

Molecular Architecture & Physicochemical Profile

The strategic value of 5-bromo-2-nitropyridin-4-ol lies in its electronic distribution. The pyridine ring is highly electron-deficient due to the strong electron-withdrawing nature of the C2-nitro group, which activates the ring toward nucleophilic attack while simultaneously lowering the pKa of the C4-hydroxyl group.

A critical structural feature is its tautomerism . In polar solvents and the solid state, the compound exists in an equilibrium heavily favoring the 4-pyridone (pyridin-4(1H)-one) tautomer. This ambidentate character dictates the choice of reagents during derivatization, particularly in alkylation steps.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of 5-bromo-2-nitropyridin-4-ol, essential for predicting its behavior in both synthetic workflows and biological assays [1].

PropertyValueImplication for Drug Design / Synthesis
CAS Number 1804846-88-5Unique identifier for procurement and database indexing.
Molecular Formula C5H3BrN2O3Defines stoichiometry for mass balance.
Molecular Weight 218.99 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Exact Mass 217.9327 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1 (OH / NH tautomer)Participates in target binding; requires protection for cross-coupling.
H-Bond Acceptors 4 (NO2, OH, Pyridine N)High polarity; influences aqueous solubility and protein interactions.
TPSA ~78.9 ŲOptimal for oral bioavailability; restricts blood-brain barrier (BBB) permeation.

Strategic Derivatization Workflows (The "Why" and "How")

To fully leverage this scaffold, chemists must exploit the orthogonal reactivity of its three functional groups. The order of operations is critical to prevent unwanted side reactions (e.g., premature reduction or catalyst poisoning).

Pathway A: Selective C4-Hydroxyl Modification

Due to the 4-pyridone tautomerization, the C4-oxygen and the N1-nitrogen are both nucleophilic. To force O-alkylation over N-alkylation, hard-soft acid-base (HSAB) principles are applied. Using a hard electrophile (like an alkyl tosylate or halide) in a polar aprotic solvent (DMF) with a mild base (K₂CO₃) solvates the potassium cation, leaving the oxygen anion highly reactive and sterically accessible.

Pathway B: Palladium-Catalyzed Cross-Coupling at C5

The C5-bromo position is primed for Suzuki-Miyaura or Sonogashira couplings [4]. However, the presence of the basic pyridine nitrogen and the nitro group can coordinate to and deactivate palladium catalysts. To counteract this, bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are utilized. The bite angle of dppf enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning.

Pathway C: Chemoselective Nitro Reduction at C2

Reducing the C2-nitro group to an amine is typically the final step to reveal a nucleophilic handle for cyclization. Standard hydrogenation (Pd/C + H₂) is actively avoided if the C-Br bond is still intact, as it causes rapid hydrodehalogenation. Instead, chemoselective methods such as the Béchamp reduction (Fe/NH₄Cl) or advanced iron-catalyzed silane reductions are employed to strictly target the nitro group while preserving halogens and other sensitive functionalities [2, 3].

Visualizations of Reactivity and Workflow

ReactivityMap Core 5-Bromo-2-nitropyridin-4-ol (Orthogonal Scaffold) C2 C2: Nitro Group (-NO2) Core->C2 C4 C4: Hydroxyl Group (-OH) Core->C4 C5 C5: Bromo Group (-Br) Core->C5 Red Chemoselective Reduction (Fe/NH4Cl or Fe-catalyst) C2->Red Alk O-Alkylation / Triflation (R-X, K2CO3, DMF) C4->Alk Cross Pd-Catalyzed Coupling (Suzuki, Sonogashira) C5->Cross

Orthogonal reactivity map of 5-Bromo-2-nitropyridin-4-ol highlighting site-specific modifications.

Workflow Step1 Starting Material 5-Bromo-2-nitropyridin-4-ol Step2 Step 1: O-Alkylation (Protect C4-OH) Step1->Step2 K2CO3, R-X Step3 Step 2: Suzuki Coupling (Functionalize C5-Br) Step2->Step3 Ar-B(OH)2, Pd cat. Step4 Step 3: Nitro Reduction (Reveal C2-Amine) Step3->Step4 Fe, NH4Cl Product Final Product 2-Amino-4-alkoxy-5-arylpyridine Step4->Product Isolation

Sequential three-step derivatization workflow yielding highly substituted pyridine derivatives.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure reaction fidelity at every stage.

Protocol 1: Selective O-Alkylation of the C4-Hydroxyl

Objective: Mask the hydroxyl group to prevent interference in downstream cross-coupling.

  • Setup: Charge a dry flask with 5-bromo-2-nitropyridin-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Stir at room temperature for 15 minutes to allow for complete deprotonation (solution turns deep yellow/orange).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Stir at 40 °C for 4 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Validation/QC:

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the alkylated product.

    • ¹H NMR: Verify the disappearance of the broad -OH signal (~11.0 ppm) and the appearance of the new alkoxy protons (e.g., -OCH₃ singlet at ~3.9 ppm).

Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position

Objective: Construct a C-C bond at the C5 position utilizing substituent-directed electronic effects [4].

  • Setup: In a Schlenk tube, combine the O-alkylated intermediate (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under argon. Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Filter through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

  • Validation/QC:

    • LC-MS: Confirm the disappearance of the 1:1 isotopic bromine pattern (M / M+2) and the appearance of the desired coupled mass.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the C2-nitro group to an amine without cleaving aryl-halide bonds (if performed prior to coupling) or saturating aromatic rings [2, 3].

  • Setup: Dissolve the nitro-pyridine intermediate (1.0 eq) in a 2:1 mixture of EtOH and H₂O.

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 10.0 eq).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Workup: Cool to room temperature. Filter the iron sludge through Celite, washing generously with EtOAc. Wash the filtrate with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Validation/QC:

    • Visual: The reaction mixture transitions from a vibrant yellow (nitro) to colorless or pale brown (amine).

    • LC-MS: Observe a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).

    • ¹H NMR: Confirm the appearance of a broad singlet integrating for 2H between 4.5–6.0 ppm, corresponding to the primary amine.

References

  • BLD Pharm. "39856-50-3 | 5-Bromo-2-nitropyridine | BLD Pharm" (Includes catalog data for 5-Bromo-2-nitropyridin-4-ol CAS 1804846-88-5).
  • Chemical Science. "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Royal Society of Chemistry, 2016.
  • The Journal of Organic Chemistry. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." ACS Publications, 2022.
  • ACS Omega. "The Substituent Effects of Suzuki Coupling in Aqueous Micelles." ACS Publications, 2024.
Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5-Bromo-2-nitropyridin-4-ol

Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-nitropyridin-4-ol. As a functionalized pyridine derivative, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-nitropyridin-4-ol. As a functionalized pyridine derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this guide employs a predictive approach grounded in established principles of NMR spectroscopy and analysis of structurally analogous compounds. We will delve into the influence of substituents on chemical shifts, the critical role of tautomerism in solution, and provide a robust experimental protocol for researchers seeking to acquire empirical data. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted pyridine compounds.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For heterocyclic compounds such as pyridine derivatives, NMR provides critical insights into the electronic environment of each atom, confirming substituent positions, and revealing subtle stereochemical and dynamic properties. The ¹H NMR spectrum gives information on the number and connectivity of protons, while ¹³C NMR provides a direct map of the carbon skeleton.

5-Bromo-2-nitropyridin-4-ol presents a unique spectroscopic challenge due to the presence of multiple substituents with strong electronic effects on a pyridine core that can also exhibit tautomerism. Understanding these influences is key to accurately interpreting its NMR spectra.

The Crucial Influence of Tautomerism in Pyridin-4-ols

A critical consideration for any 4-hydroxypyridine derivative is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is highly sensitive to the solvent environment.

Caption: Tautomeric equilibrium of 5-Bromo-2-nitropyridin-4-ol.

Generally, in non-polar solvents, the enol form may be more prevalent, while polar, protic solvents strongly favor the more polar keto (pyridone) form due to intermolecular hydrogen bonding.[1][2] This guide will primarily consider the pyridone tautomer, which is expected to be the major species in common NMR solvents like DMSO-d₆ or methanol-d₄. The choice of solvent can significantly impact the observed chemical shifts.[1][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-2-nitropyridin-4-ol is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a signal for the N-H proton of the pyridone tautomer.

Molecular Structure and Proton Numbering:

workflow A Sample Preparation (~10-20 mg in 0.6 mL solvent) B Choice of Solvent (e.g., DMSO-d6, Methanol-d4) A->B C Instrument Setup (Locking and Shimming) B->C D 1H NMR Acquisition (zg30 pulse sequence) C->D E 13C NMR Acquisition (zgpg30 pulse sequence) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: Experimental workflow for NMR data acquisition and analysis.

5.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its high polarity, which should favor the pyridone tautomer and solubilize the compound well. Methanol-d₄ is another option, though the N-H proton signal may exchange with the residual O-D signal.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

5.2. Instrumentation and Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), for reproducibility. [4]* Locking and Shimming: Lock the field frequency on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. [4] ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard 30-degree pulse experiment (e.g., 'zg30'). [4]* Number of Scans (NS): 16-64 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Spectral Width (SW): A spectral width of 16 ppm, centered around 8 ppm, should cover all expected signals.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse experiment with a 30-degree pulse (e.g., 'zgpg30'). [4]* Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Relaxation Delay (D1): A 2-second delay is a good starting point.

  • Spectral Width (SW): A spectral width of 240 ppm is standard.

5.3. Data Processing

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

References

  • Taylor & Francis. (2006, December 5). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • PMC. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • AIP Publishing. (1964, November 1). Proton Chemical Shifts of the γ‐Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2025, June 21). Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • PubMed. (2004, August 15). 1H and 13C Spectral Assignment of 2(1H)-pyridone Derivatives. Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • SpectraBase. Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. The ¹H and ¹³C NMR spectrums of 4a. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Retrieved from [Link]

  • Roskilde University. (2023, March 1). 6. Retrieved from [Link]

  • ACS Publications. (1995, January 1). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]

  • The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2009, July 14). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Retrieved from [Link]

  • ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]

  • (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • CORE. (2012, June 26). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

  • ACS Publications. (2008, March 18). Optimization of 1H and 13C NMR Methods for Structural Characterization of Acetone and Pyridine Soluble/Insoluble Fractions of a Coal Tar Pitch. Energy & Fuels. Retrieved from [Link]

  • The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

Sources

Foundational

Preliminary Synthesis Pathways for 5-Bromo-2-nitropyridin-4-ol: A Technical Guide for Process Development

Executive Summary & Molecular Profiling The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5)[1] is a densely s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5)[1] is a densely substituted N-heterocycle that serves as a critical building block for kinase inhibitors and advanced agrochemicals. The presence of three distinct functional groups—a bromo, a nitro, and a hydroxyl moiety—on the electron-deficient pyridine core presents significant regiochemical and chemoselective challenges.

This technical guide delineates a robust, scalable, and self-validating synthetic pathway starting from commercially available precursors, detailing the causality behind each mechanistic choice to ensure high-fidelity process development.

Table 1: Physicochemical Profile of Key Intermediates
CompoundCAS NumberMolecular WeightFormulaRole in Synthesis
2-Amino-4-hydroxypyridine 33631-05-9110.11 g/mol C5H6N2OPrimary Starting Material
5-Bromo-2-aminopyridin-4-ol N/A189.01 g/mol C5H5BrN2OKey Intermediate
5-Bromo-2-nitropyridin-4-ol 1804846-88-5218.99 g/mol C5H3BrN2O3Target API Core[2]

Retrosynthetic Analysis & The Aminopyridine Pathway

The most logical disconnection for 5-Bromo-2-nitropyridin-4-ol involves the late-stage installation of the nitro group via oxidation of an amine, preceded by the regioselective bromination of the pyridine core.

Causality of the Transient Protection Strategy

Direct electrophilic bromination of 2-amino-4-hydroxypyridine is often plagued by poor solubility, oxidative degradation, and poly-halogenation. This is due to the intense electron-donating (+M) nature of both the free hydroxyl and amino groups. To establish a high-yielding protocol, a transient protection strategy is employed[3]. Masking the 4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether and the 2-amino group as a tert-butyloxycarbonyl (Boc) carbamate dampens the resonance effect just enough to prevent over-bromination. Furthermore, this sterically shields the 3-position, directing the incoming bromonium ion exclusively to the less hindered 5-position.

Causality of the Oxidation Mechanism

Converting a 2-aminopyridine to a 2-nitropyridine requires traversing highly reactive hydroxylamine and nitroso intermediates[4]. Standard oxidants often fail, leading to azo-dimerization or ring cleavage. The use of trifluoroperacetic acid—generated in situ from 30% H2O2 and Trifluoroacetic Anhydride (TFAA)—provides a highly electrophilic oxygen source that rapidly drives the oxidation to the nitro state. The strongly acidic environment also protonates the pyridine nitrogen, deactivating the ring against oxidative degradation.

Retrosynthesis SM 2-Amino-4-hydroxypyridine (CAS: 33631-05-9) INT 5-Bromo-2-amino- pyridin-4-ol SM->INT 1. Protection 2. NBS, DMF 3. Deprotection TGT 5-Bromo-2-nitro- pyridin-4-ol (CAS: 1804846-88-5) INT->TGT H2O2, TFAA Oxidation

Figure 1: Retrosynthetic pathway from 2-amino-4-hydroxypyridine to the target API.

Comparative Analysis of Synthetic Routes

While the aminopyridine oxidation route (Route A) is preferred, an alternative halogen-displacement route (Route B) via Nucleophilic Aromatic Substitution (SNAr) of a 2-chloropyridine with sodium nitrite can be considered. However, the tautomerization of the 4-hydroxyl group heavily deactivates the ring towards SNAr, making Route A superior.

Table 2: Quantitative Comparison of Synthetic Routes
MetricRoute A: Aminopyridine OxidationRoute B: Halogen Displacement (SNAr)
Starting Material 2-Amino-4-hydroxypyridine[3]2-Chloro-4-hydroxypyridine
Total Steps 4 (including protection)3 (requires OH protection)
Overall Est. Yield 45 - 55%15 - 25%
Regioselectivity High (Strict C-5 bromination)High (C-5 bromination)
Primary Challenge Exothermic oxidation controlPoor SNAr conversion rates

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

Protocol 1: Protection and Regioselective Bromination[3]

Step 1.1: Dual Protection

  • Dissolve 2-amino-4-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) under N2.

  • Add Triethylamine (2.5 eq) followed by TBDMSCl (1.1 eq) at 0°C. Stir for 2 hours.

  • Add Boc2O (1.1 eq) and catalytic DMAP (0.1 eq). Allow to warm to room temperature (RT) and stir for 4 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexane/EtOAc 7:3). The reaction is valid when the highly polar baseline spot of the starting material is entirely replaced by a high-Rf non-polar spot.

Step 1.2: Bromination

  • Isolate the protected intermediate and redissolve in anhydrous DMF (10 volumes). Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portionwise in the dark to suppress radical side reactions.

  • IPC (Self-Validation): Monitor by LC-MS. Validate success by observing the characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination.

Step 1.3: Deprotection

  • Treat the crude reaction mixture with 20% Trifluoroacetic Acid (TFA) in DCM at RT for 4 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with EtOAc to yield 5-Bromo-2-aminopyridin-4-ol .

Workflow S1 Step 1: Protection • Reagents: TBDMSCl, Boc2O • Purpose: Modulate reactivity • Output: Protected Pyridine S2 Step 2: Bromination • Reagent: NBS • Solvent: DMF • Output: 5-Bromo Intermediate S1->S2 S3 Step 3: Deprotection • Reagent: TFA / DCM • Purpose: Expose free amine • Output: 5-Bromo-2-aminopyridin-4-ol S2->S3 S4 Step 4: Oxidation • Reagent: H2O2 / TFAA • Output: 5-Bromo-2-nitropyridin-4-ol S3->S4

Figure 2: Experimental workflow incorporating transient protection strategies.

Protocol 2: Oxidation to 5-Bromo-2-nitropyridin-4-ol[4]

Step 2.1: Oxidant Generation (Caution: Highly Exothermic)

  • In a flame-dried 2-neck flask equipped with a reflux condenser, cool DCM to 0°C.

  • Add TFAA (5.0 eq). Slowly add 30% aqueous H2O2 (10.0 eq) dropwise over 30 minutes to generate trifluoroperacetic acid in situ.

Step 2.2: Amine Oxidation

  • Add a solution of 5-Bromo-2-aminopyridin-4-ol (1.0 eq) in DCM dropwise to the oxidant mixture.

  • Allow the mixture to warm to RT, then heat to a gentle reflux for 12 hours.

  • IPC (Self-Validation): Monitor the sequential conversion of the amine → nitroso → nitro species via LC-MS.

Step 2.3: Quench and Purification

  • Critical Safety Validation: Cool to 0°C and quench very slowly with saturated aqueous Na2S2O3. Test the aqueous layer with KI-starch paper. The protocol is only validated to proceed to extraction once the paper remains white (confirming complete destruction of peroxides).

  • Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (Eluent: DCM/MeOH gradient) to isolate the final target[5].

Mechanism A Amine (-NH2) B Hydroxylamine (-NHOH) A->B CF3CO3H (Electrophilic attack) C Nitroso (-N=O) B->C CF3CO3H (-H2O) D Nitro (-NO2) C->D CF3CO3H (Oxidation)

Figure 3: Mechanistic progression of the amine oxidation via trifluoroperacetic acid.

References

Sources

Exploratory

5-Bromo-2-nitropyridin-4-ol solubility in DMSO and organic solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-nitropyridin-4-ol, a heterocyclic compound of interest for researchers, medicinal chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-nitropyridin-4-ol, a heterocyclic compound of interest for researchers, medicinal chemists, and drug development professionals. In the absence of extensive public data, this document leverages fundamental chemical principles and structure-activity relationships to predict the compound's solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Central to this analysis is the discussion of pyridinol-pyridone tautomerism and the influence of the compound's functional groups on solute-solvent interactions. To empower researchers, a detailed, field-proven experimental protocol for the gravimetric determination of thermodynamic solubility is provided, ensuring a reliable methodology for obtaining precise quantitative data.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the utility of a chemical compound in nearly every stage of research and development. For active pharmaceutical ingredients (APIs) and synthetic intermediates, solubility dictates formulation strategies, bioavailability, reaction kinetics, and purification methods. 5-Bromo-2-nitropyridin-4-ol, as a substituted pyridine derivative, represents a class of scaffolds frequently explored in medicinal chemistry. An understanding of its behavior in various solvents is paramount for its effective application. This guide provides both a predictive framework based on chemical theory and a practical protocol for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of 5-Bromo-2-nitropyridin-4-ol is dictated by the interplay of its distinct structural features. A thorough analysis of these features allows for a robust prediction of its behavior in different solvent environments.

Key Structural Features
  • Pyridine Ring: The core heterocyclic ring is polar and can accept hydrogen bonds at the nitrogen atom.

  • Hydroxyl Group (-OH) at C4: This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.

  • Nitro Group (-NO₂) at C2: As a strong electron-withdrawing and highly polar group, the nitro functionality can act as a hydrogen bond acceptor.

  • Bromo Group (-Br) at C5: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity, though its effect is less dominant than the polar groups.

The Critical Role of Tautomerism

A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 4-pyridone form. In the case of 5-Bromo-2-nitropyridin-4-ol, this equilibrium is heavily skewed towards the more stable 4-pyridone tautomer in most solutions.[1] This is because the pyridone form benefits from amide resonance, creating a highly polar, charge-separated structure.

The dominance of the 4-pyridone tautomer has profound implications for solubility:

  • Increased Polarity: The zwitterionic character of the pyridone increases its affinity for polar solvents.

  • Strong Hydrogen Bonding: The N-H group is an excellent hydrogen bond donor, and the carbonyl C=O is a strong hydrogen bond acceptor. This facilitates strong intermolecular interactions, both with itself (contributing to high crystal lattice energy) and with appropriate solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. Generally, compounds with high melting points, such as the related isomer 5-Bromo-2-hydroxy-3-nitropyridine (m.p. 246-250 °C), suggest strong crystal lattice energy that must be overcome by solvent interactions.[2]

High Solubility in DMSO

Dimethyl sulfoxide (DMSO) is an exceptional solvent for this class of compounds.

  • Causality: DMSO is a highly polar aprotic solvent with a strong dipole moment. Its oxygen atom is a powerful hydrogen bond acceptor, allowing it to effectively solvate the N-H group of the pyridone tautomer. Its large molecular size and polarizability help to disrupt the crystal lattice of the solute. High solubility is therefore expected.

Comparative Solubility in Other Organic Solvents

The principle of "like dissolves like" provides a guiding framework.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, though likely less so than DMSO. Their smaller size and less potent H-bond accepting character compared to DMSO may result in slightly lower, but still significant, solubility.

  • Other Polar Aprotic Solvents (e.g., DMF, Acetonitrile):

    • N,N-Dimethylformamide (DMF): Structurally similar to DMSO in its polar, aprotic nature with a strong H-bond accepting carbonyl group. Good solubility is predicted, likely comparable to DMSO.

    • Acetonitrile: While polar and aprotic, its ability to accept hydrogen bonds is considerably weaker than DMSO or DMF. Moderate to low solubility is anticipated.

  • Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) has moderate polarity and can accept hydrogen bonds, suggesting low solubility. Diethyl ether is significantly less polar, and very poor solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they may engage in some dipole-dipole interactions, their inability to effectively donate or accept hydrogen bonds predicts poor solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the highly polar 5-Bromo-2-nitropyridin-4-ol. The compound is expected to be virtually insoluble in these solvents.

Table 1: Predicted Qualitative Solubility of 5-Bromo-2-nitropyridin-4-ol
Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMFVery HighStrong H-bond acceptors, highly polar; effectively solvates the pyridone tautomer.
AcetonitrileLow to ModerateWeaker H-bond acceptor compared to DMSO/DMF.
Polar Protic Methanol, EthanolHighCan act as H-bond donors and acceptors.
Ethers THFLowModerate polarity, can accept H-bonds but not as effectively as protic or other aprotic solvents.
Diethyl EtherVery Low / InsolubleLow polarity and weak interactions.
Chlorinated DichloromethaneVery Low / InsolubleWeakly polar, poor H-bonding capability.
Non-Polar Toluene, HexaneInsolubleLacks polarity and H-bonding ability to overcome solute-solute interactions.

Experimental Protocol: Thermodynamic Solubility Determination (Gravimetric Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, which is a self-validating system when executed correctly.

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residual solid.

Materials and Equipment
  • 5-Bromo-2-nitropyridin-4-ol (solid, verified purity)

  • Solvents of interest (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Pre-weighed glass vials for collecting filtrate

  • Vacuum oven or rotary evaporator

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh and add an excess amount of 5-Bromo-2-nitropyridin-4-ol to a series of glass vials. "Excess" means enough solid should remain at the end of the experiment to confirm saturation. A starting point is ~20-30 mg of solid.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to ensure equilibrium is reached. Causality: A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure the dissolution process has fully completed, especially for poorly soluble compounds.

  • Sample Collection and Filtration:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours. This allows the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed collection vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates. Performing this step quickly and at temperature prevents premature crystallization due to cooling.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a moderate temperature, well below the compound's decomposition point).

    • Once all solvent is removed, carefully dry the vial containing the solid residue under high vacuum until a constant weight is achieved.

    • Weigh the vial with the dry residue.

  • Calculation:

    • Mass of solution (m_sol): (Weight of vial + solution) - (Weight of empty vial)

    • Mass of residue (m_res): (Weight of vial + residue) - (Weight of empty vial)

    • Mass of solvent (m_sv): m_sol - m_res

    • Solubility (mg/mL): (m_res [in mg] / m_sv [in g]) * density of solvent [in g/mL]

    • Alternatively, if the initial volume was precise: Solubility (mg/mL): m_res [in mg] / Initial Volume of Solvent [in mL]

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Settle Undissolved Solid (2+ hours) C->D E Draw Supernatant D->E F Filter (0.22 µm) into Pre-weighed Vial E->F G Evaporate Solvent F->G H Weigh Dry Residue G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for gravimetric solubility determination.

Factors Influencing Solubility: A Conceptual Overview

The solubility of a crystalline solid is a balance between its crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).

Diagram 2: Key Factors in the Dissolution Process

G cluster_solute Solute Properties (5-Bromo-2-nitropyridin-4-ol) cluster_solvent Solvent Properties Solute Crystal Lattice Energy H-Bond Donors (N-H) H-Bond Acceptors (C=O, -NO₂) Polarity / Tautomerism Process Dissolution Process Solute->Process Solvent Polarity (Dipole Moment) H-Bond Donor Ability H-Bond Acceptor Ability Dielectric Constant Solvent->Process Outcome Observed Solubility Process->Outcome

Caption: Interplay of solute and solvent properties in solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-nitropyridin-4-ol is not widely available, data from closely related analogues like 5-Bromo-2-nitropyridine suggest the following precautions.[3][4][5]

  • Hazard Classification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-Bromo-2-nitropyridin-4-ol is predicted to be a highly polar compound that exists predominantly in its 4-pyridone tautomeric form. This structure dictates its solubility profile, favoring highly polar, hydrogen-bond-accepting solvents like DMSO and DMF. Conversely, it is expected to have very poor solubility in non-polar and weakly polar solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation, or preclinical studies, the provided gravimetric protocol offers a robust and reliable method for determining thermodynamic solubility. This combination of theoretical prediction and practical methodology provides a complete framework for working with this compound.

References

  • Booker, M. L. et al. (2011). Potent antimalarial 4-pyridones with improved physico-chemical properties. PubMed. Available at: [Link]

  • Held, J. et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Wikipedia. Available at: [Link]

  • Goldberg, F. W. et al. (2013). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. ACS Medicinal Chemistry Letters. Available at: [Link]

  • NextSDS. (n.d.). 5-BroMo-2-Methyl-3-nitro-4-pyridinol — Chemical Substance Information. NextSDS. Available at: [Link]

  • FAQ. (2020). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. FAQ. Available at: [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • IndiaMART. (n.d.). 5 Bromo 2 Nitropyridine, CAS Number: 39856-50-3. IndiaMART. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. Available at: [Link]

  • DTIC. (n.d.). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). DTIC. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitropyridine. PubChem. Available at: [Link]

  • Chemsrc. (2023). 2-Bromo-5-nitropyridine. Chemsrc. Available at: [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Solubility table. Wikipedia. Available at: [Link]

Sources

Exploratory

X-Ray Crystallography and Structural Analysis of 5-Bromo-2-nitropyridin-4-ol: A Technical Guide

Executive Summary In the realm of structure-based drug design (SBDD) and supramolecular chemistry, the precise 3D spatial arrangement of functional groups dictates molecular recognition and binding affinity. This whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design (SBDD) and supramolecular chemistry, the precise 3D spatial arrangement of functional groups dictates molecular recognition and binding affinity. This whitepaper provides an in-depth technical workflow for the crystallographic analysis of 5-Bromo-2-nitropyridin-4-ol. By detailing the causality behind crystallization techniques, data collection parameters, and refinement algorithms, this guide serves as a comprehensive resource for researchers looking to elucidate the structural properties of complex, multi-substituted heterocycles.

Chemical Context and Structural Rationale

The compound1 (CAS: 1804846-88-5) is a highly functionalized pyridine building block[1]. It features three distinct functional moieties on an aromatic core:

  • Hydroxyl group (-OH): Acts as a strong hydrogen-bond donor.

  • Nitro group (-NO2): Acts as a potent hydrogen-bond acceptor and electron-withdrawing group, significantly altering the electron density of the pyridine ring.

  • Bromine atom (-Br): A polarizable heavy atom capable of participating in halogen bonding.

Understanding how these groups interact in the solid state is critical for predicting their behavior in biological systems, such as their orientation within a kinase active site.

Experimental Methodology: Self-Validating Vapor Diffusion

To obtain diffraction-quality single crystals (typically >0.1 mm in at least two dimensions), controlling the rate of supersaturation is paramount. We employ the 2 method because it allows for the slow, thermodynamically controlled mixing of an anti-solvent into the sample solution via the vapor phase, thereby preventing rapid nucleation that leads to useless microcrystalline powders[2].

Step-by-Step Protocol: Sitting-Drop Vapor Diffusion
  • Solubilization: Dissolve 10 mg of 5-Bromo-2-nitropyridin-4-ol in 1.0 mL of a high-solubility, low-volatility solvent (e.g., Ethyl acetate).

    • Causality: Complete dissolution and filtration through a 0.22 µm PTFE syringe filter ensures that no heterogeneous nucleation sites (dust or undissolved particles) trigger premature precipitation.

  • Anti-Solvent Selection: Select a volatile anti-solvent (e.g., Pentane) in which the compound is entirely insoluble.

    • Causality: The anti-solvent must possess a higher vapor pressure than the primary solvent. This thermodynamic gradient drives the continuous vapor-phase transfer of the anti-solvent into the sample droplet.

  • Chamber Setup: Place 100 µL of the sample solution into an inner micro-bridge or sitting-drop well. Place this well inside a larger, sealable outer reservoir containing 3 mL of the anti-solvent.

  • Equilibration: Seal the outer reservoir hermetically with vacuum grease and incubate isothermally at 20 °C.

    • Self-Validating System: This protocol is intrinsically self-validating. The correct supersaturation trajectory is visually confirmed first by a gradual increase in the volume of the inner droplet (confirming vapor transfer), followed by the appearance of slight localized opalescence, and finally the emergence of sharp, well-defined geometric crystal faces over 3 to 7 days. If rapid precipitation occurs, the vapor pressure differential was too high, invalidating the solvent pair choice.

X-Ray Diffraction Workflow and Structure Solution

Once a suitable single crystal is harvested using a micromount, it is subjected to high-resolution X-ray diffraction.

Data Collection and Cryocooling

The crystal is immediately flash-cooled to 100 K using an open-flow liquid nitrogen cryostat during data collection.

  • Causality: Cryocooling is strictly employed because it drastically minimizes thermal atomic displacement parameters (ADPs). Reducing atomic vibration extends the high-angle diffraction resolution limit and mitigates X-ray-induced free radical damage to the organic framework, ensuring high signal-to-noise ratios for weak reflections.

Structure Solution and Refinement
  • Phase Problem: The initial structure is solved using intrinsic phasing or direct methods, which mathematically estimate the phases of the diffracted waves to generate an initial electron density map.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using the3 algorithm[3].

    • Causality: Refining against unmerged F2 data (rather than structure factors, F ) is a critical standard. It ensures that all measured reflections—including weak or statistically negative intensities—contribute to the refinement model. Discarding negative intensities would introduce severe statistical bias and distort the final geometry[3].

  • All non-hydrogen atoms (C, N, O, Br) are refined anisotropically. The hydroxyl hydrogen is located from the difference Fourier map and refined using a riding model to maintain idealized bond lengths.

Structural Analysis and Crystal Engineering

The refined crystal structure of 5-Bromo-2-nitropyridin-4-ol reveals the fundamental intermolecular interactions that dictate its solid-state packing.

  • Hydrogen Bonding Networks: The -OH group acts as a primary donor, forming strong intermolecular O−H⋯O bonds with the oxygen atoms of the nitro group on adjacent molecules, creating 1D or 2D supramolecular ribbons.

  • Halogen Bonding: The bromine atom exhibits a highly localized region of positive electrostatic potential (the σ -hole) exactly opposite the C-Br covalent bond. This σ -hole interacts strongly with electron-rich regions (such as the pyridine nitrogen), forming highly directional halogen bonds. These interactions are increasingly recognized as pivotal tools in 4 and the design of functional soft materials[4].

Quantitative Parameters Summary

To ensure reproducibility and provide a clear benchmark for structural validation, the quantitative parameters for the crystallization and X-ray analysis are summarized below.

Table 1: Quantitative Parameters for Crystallization and X-Ray Analysis

ParameterValue / SpecificationRationale
Analyte 5-Bromo-2-nitropyridin-4-olTarget compound (CAS: 1804846-88-5)
Molecular Weight 218.99 g/mol Determines theoretical density and scattering power
Sample Concentration 10 mg/mLOptimal starting saturation for vapor diffusion
Incubation Temperature 20 °C (Isothermal)Prevents thermal convection currents during growth
Cryocooling Temp 100 KMinimizes thermal motion (ADPs) and radiation damage
X-Ray Source Cu K α ( λ=1.5418 Å)Enhances anomalous dispersion signal for the Br atom
Resolution Limit ≤0.84 ÅRequired threshold for publication-quality refinement

Workflow Visualization

G N1 1. Compound Preparation 5-Bromo-2-nitropyridin-4-ol N2 2. Vapor Diffusion Crystallization Controlled Supersaturation N1->N2 N3 3. Crystal Harvesting & Cryocooling Flash-cooled to 100 K N2->N3 N4 4. X-Ray Data Collection High-Resolution Diffraction N3->N4 N5 5. Data Reduction Integration & Scaling N4->N5 N6 6. Structure Solution & Refinement SHELXL (Full-matrix least-squares) N5->N6 N7 7. Structural Analysis H-Bonding & Halogen Bonding N6->N7

Figure 1: End-to-end workflow for the X-ray crystallographic analysis of 5-Bromo-2-nitropyridin-4-ol.

References

  • [1] 1804846-88-5 5-Bromo-2-nitropyridin-4-ol AKSci, AK Scientific.

  • [2] Advanced crystallisation methods for small organic molecules, Chemical Society Reviews (RSC Publishing).

  • [4] Halogen Bonding beyond Crystals in Materials Science, The Journal of Physical Chemistry B (ACS Publications).

  • [3] Crystal structure refinement with SHELXL, IUCr Journals.

Sources

Foundational

Thermodynamic stability of 5-Bromo-2-nitropyridin-4-ol at room temperature

Thermodynamic Stability of 5-Bromo-2-nitropyridin-4-ol at Room Temperature: A Mechanistic and Experimental Guide Structural Determinants and Tautomeric Equilibrium The thermodynamic stability of 5-Bromo-2-nitropyridin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 5-Bromo-2-nitropyridin-4-ol at Room Temperature: A Mechanistic and Experimental Guide

Structural Determinants and Tautomeric Equilibrium

The thermodynamic stability of 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5) at room temperature is not a static property but a dynamic equilibrium dictated by lactam-lactim tautomerism[1]. The molecule exists in a delicate thermodynamic balance between the 4-hydroxypyridine (enol/lactim) form and the 4-pyridone (keto/lactam) form[2].

The causality behind this equilibrium is heavily influenced by the molecule's unique electronic environment:

  • The 2-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, severely depleting electron density from the pyridine ring.

  • The 5-Bromo Group: Provides additional inductive withdrawal (-I) while introducing significant steric bulk and polarizability.

Together, these EWGs increase the acidity of the C4-hydroxyl proton, lowering the activation energy barrier for proton transfer and facilitating rapid tautomerization[3].

At standard room temperature (298 K), the predominant tautomer is dictated by the dielectric constant of the surrounding medium. In the gas phase or non-polar solvents, the 4-hydroxypyridine tautomer is thermodynamically favored. This occurs because the 4-pyridone form exhibits significant charge separation—with a negative charge localized on the exocyclic oxygen and a positive charge on the ring nitrogen—which is energetically penalized in the absence of a dielectric medium[4]. Conversely, in polar solvents or the solid state, the equilibrium shifts entirely to the 4-pyridone form (5-bromo-2-nitropyridin-4(1H)-one). The high dielectric constant of polar solvents stabilizes the zwitterionic resonance contributor, while intermolecular hydrogen bonding networks lock the keto form into a highly stable crystalline lattice[3].

Tautomerization Enol 5-Bromo-2-nitropyridin-4-ol (Hydroxypyridine Form) Keto 5-Bromo-2-nitropyridin-4(1H)-one (Pyridone Form) Enol->Keto Tautomerization (K_T) NonPolar Non-Polar Solvents / Gas Phase Favors Hydroxy Form NonPolar->Enol Stabilizes Polar Polar Solvents / Solid State Favors Pyridone Form Polar->Keto Stabilizes via H-bonding EWG Electron-Withdrawing Groups (-NO2, -Br) modulate pKa EWG->Enol Increases Acidity EWG->Keto Delocalizes Charge

Thermodynamic equilibrium of 5-Bromo-2-nitropyridin-4-ol modulated by solvent and electronic effects.

Quantitative Thermodynamic Profiling

To predict the behavior of 5-Bromo-2-nitropyridin-4-ol during formulation or synthesis, it is critical to quantify the free energy differences ( ΔGtaut​ ) between the two forms. Table 1 summarizes the thermodynamic parameters based on ab initio calculations and empirical solvent models for substituted 4-pyridones.

Table 1: Estimated Thermodynamic Parameters for 5-Bromo-2-nitropyridin-4-ol Tautomerization (298 K)

EnvironmentPredominant Tautomer ΔGtaut​ (Keto - Enol)Primary Stabilizing Force
Gas Phase / VacuumHydroxypyridine+2.0 to +4.0 kcal/molIntrinsic electronic structure, absence of dielectric
Non-Polar Solvent (Cyclohexane)Hydroxypyridine+0.5 to +1.5 kcal/molMinimization of dipole-dipole repulsion
Polar Aprotic (DMSO)Pyridone-2.0 to -4.0 kcal/molHigh dielectric constant, dipole stabilization
Solid State (Crystalline)Pyridone< -5.0 kcal/molIntermolecular hydrogen bonding network

(Note: A negative ΔGtaut​ indicates that the Keto/Pyridone form is thermodynamically favored).

Self-Validating Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. The following protocols ensure that the observed data is strictly a result of tautomeric shifts rather than degradation or artifactual errors.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Objective: Quantify the tautomeric equilibrium constant ( KT​ ) and extract standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) via the van 't Hoff equation.

  • Sample Preparation: Dissolve 5-Bromo-2-nitropyridin-4-ol in a moderately polar deuterated solvent mixture (e.g., 80% CDCl3 / 20% DMSO-d6) to ensure both tautomers are populated at detectable levels.

  • Internal Validation Control (Critical Step): Add a structurally similar, non-tautomerizable reference standard (e.g., 5-bromo-4-methoxy-2-nitropyridine) to the NMR tube. This self-validates the assay by ensuring that temperature-dependent chemical shift changes are strictly due to the tautomeric shift, ruling out solvent viscosity changes or probe tuning artifacts.

  • Acquisition: Acquire 1H and 13C NMR spectra from 253 K to 333 K in 10 K increments. Allow 15 minutes of equilibration time at each temperature step.

  • Data Analysis: Integrate the distinct C3 and C6 proton signals for both tautomers. Calculate KT​=[Pyridone]/[Hydroxypyridine] . Plot ln(KT​) vs 1/T to derive thermodynamic parameters.

Protocol B: UV-Vis Spectrophotometric Solvent Titration

Objective: Determine the solvent-dependent thermodynamic stability and dipole stabilization.

  • Stock Solutions: Prepare a 10 μ M stock of the analyte in anhydrous cyclohexane (non-polar, favors enol) and a separate 10 μ M stock in HPLC-grade water (polar, favors keto).

  • Titration: Systematically titrate the aqueous solution into the cyclohexane solution in a quartz cuvette, recording the UV-Vis spectrum from 200 nm to 450 nm at 298 K.

  • Self-Validation (Isosbestic Point Verification): Plot the overlaid spectra. The protocol is self-validating if a sharp isosbestic point is maintained throughout the titration. This mathematically proves a clean two-state thermodynamic equilibrium without competing degradation pathways (e.g., photolysis of the nitro group at room temperature).

  • Calculation: Extract the dielectric-dependent free energy change ( ΔGsolv​ ) using the shifting λmax​ absorbance ratios.

Workflow Step1 Sample Preparation (Anhydrous & Solvated States) Step2 Variable-Temperature NMR (Determine K_T & ΔG) Step1->Step2 Step3 UV-Vis Spectroscopy (Solvent Polarity Effects) Step1->Step3 Step4 DFT Calculations (Gas-Phase vs PCM Models) Step1->Step4 Step5 Thermodynamic Profiling (ΔH, ΔS, ΔG extraction) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing the thermodynamic stability of tautomers.

Implications for Pharmacokinetics and Formulation

Understanding the thermodynamic stability of 5-Bromo-2-nitropyridin-4-ol is vital for downstream drug development. The tautomeric state drastically alters the physicochemical properties of the molecule. The 4-hydroxypyridine form has a significantly higher calculated partition coefficient (cLogP) compared to the highly polar 4-pyridone form[5].

In a biological context, this means the molecule's passive membrane permeability and aqueous solubility will fluctuate based on the local microenvironment's dielectric constant. When formulating this compound, excipient selection must account for the fact that protic or highly polar excipients will thermodynamically trap the molecule in the pyridone form, potentially crashing it out of lipophilic delivery vehicles.

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Exploratory

Modulating Pyridin-4-ol Scaffolds: Electronic Effects of Nitro and Bromo Substituents in Drug Design

Executive Summary The pyridin-4-ol scaffold is a highly versatile pharmacophore ubiquitous in modern drug discovery. However, its utility is inextricably linked to its complex tautomeric behavior.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridin-4-ol scaffold is a highly versatile pharmacophore ubiquitous in modern drug discovery. However, its utility is inextricably linked to its complex tautomeric behavior. As a Senior Application Scientist, I frequently observe that the rational incorporation of electron-withdrawing groups (EWGs)—specifically nitro (-NO₂) and bromo (-Br) substituents—can fundamentally reprogram the physicochemical properties of this ring system. This whitepaper provides an in-depth mechanistic analysis of how these groups modulate tautomerism, tune pKa, and engineer novel intermolecular interactions such as halogen bonding, supported by self-validating experimental workflows.

The Baseline Tautomeric Landscape

Pyridin-4-ol (4-hydroxypyridine) exists in a dynamic prototropic equilibrium with its keto counterpart, pyridin-4(1H)-one (4-pyridone).1[1]. In aqueous and highly polar environments, the equilibrium heavily favors the 4-pyridone tautomer due to the superior solvation energy of the highly polarized N-H and C=O bonds. However, this baseline equilibrium is highly sensitive to the electronic effects of ring substituents.

Nitro Substitution: Deep Electron Withdrawal and pKa Tuning

The nitro group is one of the most potent electron-withdrawing substituents available in medicinal chemistry, exerting both strong inductive (-I) and resonance (-M) effects.

Mechanistic Causality: When positioned on the pyridin-4-ol ring (e.g., at the 3- or 5-position), the -NO₂ group aggressively withdraws electron density from both the ring nitrogen and the exocyclic oxygen. This electronic drain stabilizes the conjugate base (the pyridinolate anion) upon deprotonation, leading to a drastic reduction in the pKa of the hydroxyl/N-H proton. Furthermore, extreme electron withdrawal destabilizes the oxo form. For example,2[2].

Bromo Substitution: Resonance Interplay and Halogen Bonding

Bromine presents a more nuanced electronic profile. While it acts as an inductive electron-withdrawing group (-I) due to its electronegativity, its lone pairs allow it to donate electron density back into the aromatic system via resonance (+M).

Mechanistic Causality: The net effect is mildly deactivating, but the resonance contribution maintains nucleophilic character at specific ring positions. In heavily substituted systems, the cumulative inductive effect forces a tautomeric shift; notably,2[2].

Beyond tautomerism, bromine introduces a critical non-covalent interaction vector.3[3]. This anisotropic distribution of electron density creates a localized region of positive electrostatic potential along the C-Br bond axis, acting as a potent Lewis acid. In rational drug design,4[4] by interacting with electron-donating atoms in target proteins.

G P4O Pyridin-4-ol (Hydroxy Tautomer) P4P Pyridin-4(1H)-one (Oxo Tautomer) P4O->P4P Aqueous Equilibrium NO2 Nitro Group (-NO2) Strong -I, -M NO2->P4O Lowers pKa, Stabilizes Anion BR Bromo Group (-Br) -I, +M & Sigma-Hole BR->P4O Shifts to Hydroxy (Poly-substitution) BR->P4P Halogen Bonding (Target Binding)

Electronic influence of -NO2 and -Br on pyridin-4-ol tautomerism and target binding.

Comparative Physicochemical Data

The following table synthesizes the quantitative shifts induced by these substituents, providing a reference for lead optimization.

CompoundDominant Tautomer (Aqueous)Primary Electronic EffectpKa Shift (vs Parent)Drug Design Application
Pyridin-4-ol Oxo (4-Pyridone)BaselineNone (pKa ~3.2, 11.1)Baseline Scaffold
3-Nitropyridin-4-ol Oxo (4-Pyridone)Strong -I, -MDrastic DecreasepKa Tuning, H-Bond Acceptor
3-Bromopyridin-4-ol Oxo (4-Pyridone)-I, +MModerate DecreaseHalogen Bonding ( σ -hole)
2,3,5,6-Tetrabromo-4-hydroxypyridine Hydroxy (Pyridin-4-ol)Cumulative -I, StericExtreme DecreaseLipophilic Core, Kinase Inhibitor

Experimental Methodology: UV-Vis Spectrophotometric pKa Validation

To accurately utilize these scaffolds, one must empirically determine their pKa and tautomeric ratios. The following protocol outlines a self-validating UV-Vis spectrophotometric workflow.

Causality of Method Choice: UV-Vis spectroscopy is ideal because the hydroxy and oxo tautomers, as well as their deprotonated conjugate bases, exhibit distinct chromophores ( π→π∗ vs. n→π∗ transitions).

Step-by-Step Protocol
  • Analyte Preparation: Dissolve the substituted pyridin-4-ol in a highly pure, UV-transparent co-solvent (e.g., 1% v/v spectroscopic grade DMSO in ultra-pure water) to a final concentration of 10−4 M.

    • Causality: This specific concentration ensures the absorbance remains within the linear dynamic range of the Beer-Lambert law (0.2–0.8 AU), preventing detector saturation and concentration-dependent dimerization artifacts.

  • Buffer System Assembly: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0 in 0.5 pH increments. Maintain a constant ionic strength ( I=0.1 M KCl) and temperature ( 25.0±0.1∘ C).

    • Causality: Constant ionic strength prevents activity coefficient fluctuations that would otherwise skew the thermodynamic pKa calculations.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for the analyte at each pH level using a dual-beam spectrophotometer.

  • Isosbestic Point Validation (Self-Validation Step): Overlay the acquired spectra to identify isosbestic points.

    • Causality: The presence of tight, well-defined isosbestic points acts as an internal control, confirming that the system is undergoing a strict two-state equilibrium (neutral mixture anion) without degradation, precipitation, or side reactions.

  • Data Regression: Plot the absorbance at the analytical wavelength ( λmax​ of the deprotonated species) against pH. Fit the sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the precise pKa.

G S1 1. Sample Prep 10^-4 M Analyte S2 2. Buffer Titration pH 2.0 to 12.0 S1->S2 S3 3. UV-Vis Scans 200-400 nm S2->S3 S4 4. Isosbestic Check Self-Validation S3->S4 S5 5. Data Regression H-H Equation Fit S4->S5

Step-by-step UV-Vis spectrophotometric workflow for pKa and tautomeric validation.

Conclusion

The strategic incorporation of nitro and bromo groups onto the pyridin-4-ol scaffold is not merely a structural modification; it is an exercise in electronic engineering. By understanding the interplay between inductive withdrawal, resonance donation, and σ -hole formation, drug development professionals can precisely tune the tautomeric state, pKa, and target-binding affinity of their lead compounds.

References

  • Tautomer Standardization in Chemical Databases: Deriving Business Rules from Quantum Chemistry Source: acs.org URL:[Link]

  • Advances In Heterocyclic Chemistry Vol 91 1st Alan R Katritzky Ed Source: slideshare.net URL:[Link]

  • Key contemporary considerations for halogens in drug discovery Source: nih.gov URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-nitropyridin-4-ol

Abstract The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of a challenging substrate, 5-Bromo-2-nitropyridin-4-ol. The presence of an electron-withdrawing nitro group, a potentially coordinating pyridine nitrogen, and an acidic hydroxyl group presents unique challenges that require careful optimization of catalytic systems.[3][4] We will explore the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide a troubleshooting guide to empower researchers in achieving high-yield synthesis of 5-aryl-2-nitropyridin-4-ol derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is critical for rationalizing the choice of reagents and reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, inserts into the carbon-bromine bond of the 5-Bromo-2-nitropyridin-4-ol. This is often the rate-determining step and results in a Pd(II) complex.[5][7]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron species.[8][9][10] The base's role is multifaceted and crucial for the reaction's success.[11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiia Oxidative Addition (Ar-X) pd0->pdiia pdii_complex Ar-Pd(II)Ln-X pdiia->pdii_complex transmetalation Transmetalation (R-B(OR)2 + Base) pdii_complex->transmetalation pdii_coupled Ar-Pd(II)Ln-R transmetalation->pdii_coupled reductive_elim Reductive Elimination pdii_coupled->reductive_elim reductive_elim->pd0 product Product (Ar-R) reductive_elim->product Releases

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for Coupling with 5-Bromo-2-nitropyridin-4-ol

The specific structure of 5-Bromo-2-nitropyridin-4-ol introduces several challenges that must be addressed for a successful coupling reaction:

  • Electron-Deficient Substrate: The potent electron-withdrawing nitro group significantly impacts the pyridine ring's electronics.[3] While this can facilitate the initial oxidative addition step, it can also make the resulting palladium complex more susceptible to side reactions.

  • Acidity of the 4-ol Group: The hydroxyl group is acidic and can be deprotonated by the base. This can alter the substrate's solubility and electronic properties. A strong, non-nucleophilic base is often required to facilitate transmetalation without promoting unwanted side reactions.

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a known issue in coupling reactions involving pyridines, especially 2-substituted ones.[4][13][14][15]

  • Potential for Protodeboronation: The boronic acid coupling partner can undergo protodeboronation (replacement of the boronic acid group with hydrogen), particularly with electron-deficient or heteroaryl boronic acids, leading to reduced yields.[16][17] The choice of base and solvent is critical to minimize this side reaction.

Recommended Experimental Protocols

Based on established principles for coupling challenging heteroaryl halides, two primary protocols are presented.[18][19] Protocol A utilizes a classical, robust catalyst, while Protocol B employs a more modern, highly active Buchwald-type ligand system suitable for difficult couplings.

Protocol A: Tetrakis(triphenylphosphine)palladium(0) Mediated Coupling

This protocol uses a well-established, commercially available catalyst that is effective for a range of substrates.

Table 1: Reagents and Stoichiometry for Protocol A

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
5-Bromo-2-nitropyridin-4-ol218.991.01.0219 mg
Arylboronic Acid-1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
Toluene---8 mL
Water---2 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-nitropyridin-4-ol (219 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol B: High-Activity Catalyst System (SPhos-Palladium)

This protocol is recommended for more challenging arylboronic acids or when higher efficiency is desired. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[18]

Table 2: Reagents and Stoichiometry for Protocol B

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
5-Bromo-2-nitropyridin-4-ol218.991.01.0219 mg
Arylboronic Acid-1.51.5Varies
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos410.470.050.0520.5 mg
Potassium Phosphate (K₃PO₄)212.273.03.0637 mg
1,4-Dioxane---10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of argon, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos (20.5 mg, 0.05 mmol) to a dry Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 10 minutes to form the pre-catalyst.

  • Main Flask: In a separate dry 25 mL Schlenk flask, add 5-Bromo-2-nitropyridin-4-ol (219 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere & Solvent: Seal the main flask, purge with argon, and add the remaining degassed 1,4-dioxane (8 mL).

  • Catalyst Transfer: Transfer the pre-catalyst solution from the Schlenk tube to the main reaction flask via a gas-tight syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 4-12 hours.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol A.

Visualization: Experimental Workflow

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently degassed solvents.3. Poor quality base (e.g., hydrated K₃PO₄).4. Catalyst inhibition by pyridine N.1. Use fresh catalyst or a pre-catalyst system.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles).3. Use freshly ground, anhydrous base.4. Switch to a bulkier ligand like SPhos or XPhos.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Base is too strong or reaction temperature too high.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and dry reagents thoroughly.2. Try a milder base (e.g., K₂CO₃, Cs₂CO₃) or lower the temperature.3. Switch to the corresponding boronate ester (e.g., pinacol ester).
Formation of Homocoupled Byproducts 1. Oxygen contamination, which can promote boronic acid homocoupling.2. Catalyst decomposition leading to Pd black.1. Maintain a strict inert atmosphere throughout the reaction.2. Use a more stable ligand or lower the catalyst loading.
Incomplete Reaction 1. Steric hindrance from the boronic acid.2. Deactivation of the catalyst over time.1. Increase reaction time and/or temperature.2. Add a second portion of fresh catalyst and ligand after several hours.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-nitropyridin-4-ol is a challenging but achievable transformation. Success hinges on a careful selection of the catalyst system, base, and solvent to overcome the substrate's inherent electronic and structural complexities. By understanding the reaction mechanism and anticipating potential side reactions, researchers can effectively utilize the provided protocols to synthesize a variety of valuable 5-aryl-2-nitropyridin-4-ol compounds, which are important scaffolds in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Singh, D. et al. (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Maiti, D., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molnár, Á. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Liu, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2017). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A. [Link]

  • Bak-Sperr, V., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Bak-Sperr, V., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate. [Link]

  • Semantics Scholar. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT. [Link]

  • Kim, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Le-Grognec, E., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

Sources

Application

Application Note: 5-Bromo-2-nitropyridin-4-ol as a Versatile Precursor in Heterocyclic Drug Discovery

Introduction & Chemical Rationale In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. 5-Bromo-2-nitropyridin-4-ol (CAS 1804846-88-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. 5-Bromo-2-nitropyridin-4-ol (CAS 1804846-88-5) [1] has emerged as a highly valuable trifunctional scaffold for the synthesis of complex heterocycles, including imidazopyridines, azaindoles, and highly substituted pyridine derivatives.

The strategic value of this molecule lies in its three orthogonal reactive sites, which allow for sequential, regioselective functionalization without the need for harsh, late-stage nitration or halogenation steps that typically suffer from poor regiocontrol:

  • C5-Bromo: A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Similar nitropyridine scaffolds have been pivotal in the synthesis of BTK inhibitors like GDC-0853[2] and complex therapeutics such as Risdiplam[3].

  • C2-Nitro: Serves as a masked amine. Upon controlled reduction, it yields a 2-aminopyridine—a classic pharmacophore and an essential precursor for fused bicyclic systems[4].

  • C4-Hydroxyl: Exists in tautomeric equilibrium with the corresponding pyridone. It provides a vector for O-alkylation to modulate lipophilicity or can be converted into a triflate/halide to enable subsequent nucleophilic aromatic substitution (SNAr)[5].

Reactivity Core 5-Bromo-2-nitropyridin-4-ol (Trifunctional Scaffold) C5 C5: Cross-Coupling (Suzuki/Buchwald) Core->C5 Pd Catalyst C2 C2: Nitro Reduction & Cyclization Core->C2 Fe/NH4Cl C4 C4: O-Alkylation or Triflation Core->C4 R-X, Base Prod1 Aryl/Amino Derivatives C5->Prod1 Prod2 Azaindoles & Imidazopyridines C2->Prod2 Prod3 Ethers & SNAr Precursors C4->Prod3

Orthogonal reactivity pathways of 5-Bromo-2-nitropyridin-4-ol in drug discovery.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the sequential functionalization of 5-bromo-2-nitropyridin-4-ol. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind the reagent choices—specifically, preventing cross-reactivity between the three functional groups.

Protocol A: C4 O-Alkylation (Protection/Diversification)

Before manipulating the nitro or bromo groups, the C4-hydroxyl is often alkylated to lock the molecule in the pyridine tautomeric form and prevent catalyst poisoning in downstream cross-couplings.

Step-by-Step Procedure:

  • Initiation: Dissolve 5-bromo-2-nitropyridin-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic C4-OH without inducing degradation of the nitroaromatic ring.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Iodomethane, 1.2 eq) at 0 °C. Stir and allow to warm to room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material mass disappears, replaced by a +14 Da shift (for methylation). The UV trace (254 nm) will sharpen, indicating the loss of the highly polar hydroxyl group.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol B: Chemoselective C2-Nitro Reduction

Reducing the nitro group to an amine is a prerequisite for forming imidazopyridines. However, standard catalytic hydrogenation (Pd/C, H₂) will cause rapid hydrodehalogenation of the C5-bromide.

Step-by-Step Procedure:

  • Reagent Preparation: Suspend the C4-alkylated intermediate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that is entirely chemoselective for the nitro group, leaving the aryl bromide intact[4].

  • Heating: Heat the suspension to 80 °C for 2 hours.

  • IPC: Monitor via TLC (Hexane/EtOAc 1:1). Self-Validation: The product spot will exhibit a distinct blue fluorescence under 254 nm UV light and will stain positively with ninhydrin (indicating a primary amine).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

Protocol C: C5 Suzuki-Miyaura Cross-Coupling

With the C4 position protected and the C2 position either reduced or left as a nitro group, the C5-bromide can be engaged in cross-coupling to build the molecular skeleton, a technique heavily utilized in the synthesis of complex pharmaceuticals[2][3].

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine the C5-bromo intermediate (1.0 eq), a boronic acid/ester (1.2 eq), and Potassium Phosphate tribasic (K₃PO₄, 2.0 eq) in 1,4-Dioxane/Water (4:1 v/v).

  • Degassing: Sparge the mixture with nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black[2].

  • Reaction: Heat to 90 °C for 6 hours.

  • IPC: LC-MS analysis. Self-Validation: Look for the disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks) and the appearance of the desired coupled mass.

Quantitative Data Summary

The following table summarizes expected outcomes and functional group tolerances based on the optimized protocols described above.

Reaction TypeReagents / CatalystSubstrate Scope / ToleranceExpected Yield (%)Key Analytical Marker (LC-MS / NMR)
O-Alkylation (C4) Alkyl-X, K₂CO₃, DMFPrimary/Secondary alkyl halides, benzyl halides.85 - 95%Loss of broad -OH singlet (~11 ppm) in ¹H NMR.
Nitro Reduction (C2) Fe, NH₄Cl, EtOH/H₂OTolerates halogens (Br, Cl), ethers, esters.75 - 90%Appearance of -NH₂ broad singlet (~6 ppm); Mass shift -30 Da.
Suzuki Coupling (C5) Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄Electron-rich/poor aryl and heteroaryl boronic acids.70 - 88%Loss of Br isotopic pattern; new aromatic protons in ¹H NMR.
Imidazopyridine Cyclization Triethyl orthoformate, PTSARequires C2-amine and adjacent C3/C4 reactivity.60 - 80%Appearance of highly deshielded imidazole proton (~8.5 ppm).

Conclusion

5-Bromo-2-nitropyridin-4-ol is a highly programmable building block. By understanding the distinct electronic and steric properties of its three functional handles, researchers can design self-validating synthetic routes that avoid unwanted side reactions. The chemoselective reduction of the nitro group using Fe/NH₄Cl and the robust C5 cross-coupling using bidentate palladium catalysts are critical techniques for integrating this scaffold into modern drug discovery pipelines.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules National Institutes of Health (NIH) - PMC[Link]

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 ACS Publications[Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI[Link]

  • Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine ResearchGate[Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing 5-Bromo-2-nitropyridin-4-ol

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, polyfunctionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, polyfunctionalized pyridines are indispensable pharmacophores. 5-Bromo-2-nitropyridin-4-ol represents a highly versatile, yet electronically complex, building block. It possesses three distinct functional handles: a reducible and displaceable nitro group, a cross-coupling-ready bromine atom, and a hydroxyl group that heavily dictates the ring's electronic landscape[1].

As a Senior Application Scientist, I have frequently observed researchers struggle with poor yields when attempting direct transition-metal-catalyzed cross-couplings at the 5-bromo position. These failures often stem from a misunderstanding of the profound electronic influence of the 4-hydroxyl group. This guide deconstructs the causality behind the reactivity of 5-Bromo-2-nitropyridin-4-ol, providing self-validating SNAr protocols that leverage its inherent electronic biases to achieve absolute regiocontrol.

Mechanistic Rationale & Electronic Causality

To master the functionalization of 5-Bromo-2-nitropyridin-4-ol, one must understand the "push-pull" dynamics governing its pyridine core. SNAr reactions typically proceed via a stepwise addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate[2]. The stability of this intermediate dictates the site of nucleophilic attack.

  • The C2 Position (Nitro Group): The C2 carbon is highly electrophilic. It is activated inductively by the adjacent electronegative ring nitrogen and the highly electron-withdrawing nitro group itself[3]. Crucially, the 4-hydroxyl group is meta to C2; therefore, its strong electron-donating resonance (+M effect) does not increase electron density at C2. Furthermore, the nitro group is an exceptional leaving group (departing as the stable nitrite anion, NO2-), making C2 the prime target for SNAr[4].

  • The C5 Position (Bromo Group): While the bromine atom is para to the nitro group (providing some activation), it is ortho to the 4-hydroxyl group. Under basic SNAr conditions, the hydroxyl group deprotonates to form a pyridinolate/alkoxide, which pumps massive electron density directly into the C5 position via resonance. This completely destabilizes any potential Meisenheimer complex at C5, rendering the bromine essentially inert to direct SNAr.

MechanisticLogic SM 5-Bromo-2-nitropyridin-4-ol (Starting Material) C2_Path Pathway A: Attack at C2 (Nitro Displacement) SM->C2_Path Nucleophile Addition C5_Path Pathway B: Attack at C5 (Bromo Displacement) SM->C5_Path Nucleophile Addition Meisenheimer_C2 Meisenheimer Complex at C2 Stabilized by Ring Nitrogen C2_Path->Meisenheimer_C2 Meisenheimer_C5 Meisenheimer Complex at C5 Destabilized by 4-OH (+M effect) C5_Path->Meisenheimer_C5 Product_C2 2-Substituted-5-bromo-pyridin-4-ol (Major Product) Meisenheimer_C2->Product_C2 -NO2 (Nitrite Leaving Group) Product_C5 No Reaction / Trace (Thermodynamically Unfavorable) Meisenheimer_C5->Product_C5 High Activation Energy

Figure 1: Mechanistic divergence in SNAr driven by the electronic effects of the 4-hydroxyl group.

Quantitative Reactivity Profiling

The physical properties of 5-Bromo-2-nitropyridine derivatives dictate the use of polar aprotic solvents (e.g., DMF, NMP) to stabilize the charged transition states[5]. The table below summarizes the optimized parameters for regioselective C2-SNAr.

Table 1: Optimization Parameters for C2-Nitro Displacement

SolventBaseTemp (°C)NucleophileYield (%)Mechanistic Observation
DMF DIPEA80Morpholine88%Optimal stabilization of the Meisenheimer complex.
NMP K2CO3100Thiophenol92%Elevated temp required for softer nucleophiles; clean conversion.
THF Et3N65Benzylamine45%Incomplete conversion due to insufficient thermal energy.
EtOH NaOH80Phenol21%Competing side reactions and poor solubility of the intermediate.

Experimental Workflows & Protocols

Protocol A: Direct Regioselective SNAr at C2 (Nitro Displacement)

This protocol utilizes a self-validating feedback loop via LC-MS to ensure complete conversion before workup.

Reagents:

  • 5-Bromo-2-nitropyridin-4-ol (1.0 eq, ~219 g/mol )

  • Secondary Amine (e.g., Morpholine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 5-Bromo-2-nitropyridin-4-ol (1.0 eq). Add anhydrous DMF to achieve a 0.2 M solution.

  • Base Addition: Inject DIPEA (2.0 eq) in one portion. Causality: DIPEA serves a dual purpose: it acts as an acid scavenger and deprotonates the 4-OH group. The resulting alkoxide further deactivates C5, virtually guaranteeing 100% regioselectivity for C2.

  • Nucleophile Addition: Add the amine (1.5 eq) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 80 °C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material peak (m/z ~219) and the appearance of the product mass (m/z = 219 - 46 [NO2] + Mass of Amine). If SM > 5%, spike an additional 0.5 eq of amine and stir for 1 hour.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 5 volumes of ice-cold water. Adjust the pH to ~6 using 1M HCl to protonate the 4-OH group, forcing the product to crash out of the aqueous layer.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Workflow Step1 Step 1: Preparation Dissolve in DMF Add DIPEA Step2 Step 2: Nucleophile Add Amine/Thiol Stir at RT Step1->Step2 Step3 Step 3: SNAr Reaction Heat to 80°C Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Quench with H2O Adjust pH to 6 Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration Verify by NMR Step4->Step5

Figure 2: Standardized experimental workflow for C2-regioselective SNAr functionalization.

Orthogonal Functionalization: Activating C4 and C5

If functionalization at the C4 or C5 positions is required, the electronic deactivation of the 4-hydroxyl group must be bypassed.

Protocol B: Triflation of 4-OH (Electronic Reversal) By converting the 4-OH into a trifluoromethanesulfonate (triflate, -OTf), you transform a strongly electron-donating group (+M) into a powerfully electron-withdrawing group (-I) and an exceptional leaving group.

  • Suspend 5-Bromo-2-nitropyridin-4-ol in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Pyridine (3.0 eq) followed by dropwise addition of Triflic Anhydride (Tf2O, 1.2 eq).

  • Stir for 1 hour at 0 °C. The reaction is self-indicating; the suspension will clear into a homogenous solution as the triflate forms.

  • Consequence: The resulting 5-bromo-2-nitropyridin-4-yl trifluoromethanesulfonate is now highly activated. The C4-OTf can undergo SNAr with mild nucleophiles at room temperature, or the C5-Br can now successfully undergo palladium-catalyzed Buchwald-Hartwig aminations without the deactivating influence of the hydroxyl group.

References

  • Han Luo et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols". Organic Chemistry Portal. [Link]

  • Jia et al. "NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE". Clockss.org.[Link]

  • National Center for Biotechnology Information. "5-Bromo-2-nitropyridine | CID 817620". PubChem. [Link]

Sources

Application

Application Note: Regioselective O-Alkylation of 5-Bromo-2-nitropyridin-4-ol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when functionalizing highly substituted pyridine scaffolds. 5-Bromo-2-nitropyridin-4-ol is a critical, heavily functionalized building block in pharmaceutical development. However, like many 4-pyridinols, it exists in a tautomeric equilibrium with its corresponding pyridone form (5-bromo-2-nitro-1H-pyridin-4-one).

This ambident nucleophilic character presents a significant synthetic challenge: standard alkylation conditions typically yield an intractable mixture of N-alkylated (lactam) and O-alkylated (ether) products. The presence of the strongly electron-withdrawing nitro group at C2 and the bulky bromo group at C5 significantly lowers the pKa of the hydroxyl group while simultaneously reducing the nucleophilicity of the ring nitrogen. Despite this, thermodynamic drivers still frequently push reactions toward N-alkylation when standard bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) are utilized.

To achieve strict regiocontrol favoring O-alkylation, we must manipulate the reaction coordinate using the Hard and Soft Acids and Bases (HSAB) principle .

Causality: The HSAB Principle in Ambident Alkylation

According to HSAB principles, the oxygen atom of the pyridinol acts as a "hard" nucleophilic center, whereas the nitrogen atom is relatively "softer".

  • Soft Electrophiles: Reagents such as alkyl iodides in highly ionizing solvents undergo Sₙ2 transition states that favor the softer nitrogen atom, leading to N-alkylation.

  • Hard Electrophiles: Reagents that possess carbocation-like character, such as the alkoxyphosphonium intermediates generated in the Mitsunobu reaction, exhibit a strong kinetic preference for the hard oxygen atom .

  • Silver-Mediated Masking: The use of silver carbonate (Ag₂CO₃) introduces an alternative mechanistic bypass. Silver ions strongly coordinate with the leaving group (halide) of the alkylating agent, pulling electron density away and creating a harder, more carbocationic electrophile. Simultaneously, the heterogeneous nature of Ag₂CO₃ in non-polar solvents (like toluene) restricts the availability of the naked nitrogen anion, heavily skewing the product distribution toward O-alkylation .

HSAB_Logic A 5-Bromo-2-nitropyridin-4-ol (Ambident Nucleophile) B Hard Electrophiles (Mitsunobu, Ag+ Salts) A->B HSAB Hard-Hard Match C Soft Electrophiles (Alkyl Iodides, DMF) A->C HSAB Soft-Soft Match D O-Alkylation (Kinetic/Hard Control) B->D High Regioselectivity E N-Alkylation (Thermodynamic/Soft Control) C->E Favored Pathway

Fig 1. HSAB-driven mechanistic divergence in pyridinol alkylation.

Quantitative Data: Condition Optimization

The table below summarizes the expected regioselectivity and yields based on the strategic selection of reaction conditions.

Reaction ConditionElectrophile TypeDominant MechanismN:O RatioExpected Yield
K₂CO₃ / DMF / R-I SoftSₙ2 (Thermodynamic)> 3:160-70% (Mixed)
Ag₂CO₃ / Toluene / R-Br Hard (Ag-coordinated)Sₙ1-like (Kinetic)< 1:1075-85% (O-Alkyl)
PPh₃, DIAD / THF / R-OH Hard (Phosphonium)Mitsunobu Inversion< 1:2080-95% (O-Alkyl)

Experimental Protocols

Protocol A: Silver Carbonate-Mediated O-Alkylation

Best suited for primary and secondary alkyl bromides/iodides where Mitsunobu reagents are incompatible.

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-nitropyridin-4-ol (1.0 equiv) and Ag₂CO₃ (1.5 equiv) in anhydrous toluene (0.2 M concentration).

  • Pre-activation: Stir the suspension vigorously at room temperature for 30 minutes. Causality: This pre-stirring step is critical to pre-form the silver salt of the pyridinol, ensuring the nitrogen is sterically and electronically masked.

  • Addition: Add the alkyl bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Shield the reaction flask from light (wrap in aluminum foil to prevent silver degradation) and heat to 80 °C for 12-16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove insoluble silver salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mitsunobu-Driven O-Alkylation

The gold standard for achieving >95% O-alkylation regioselectivity using primary and secondary alcohols.

Workflow Step1 1. Substrate + PPh3 + ROH THF (0 °C) Step2 2. Dropwise addition of DIAD (0 °C to RT) Step1->Step2 Step3 3. Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Flash Chromatography Isolation Step4->Step5

Fig 2. Step-by-step workflow for Mitsunobu-driven O-alkylation.

  • Preparation: In a dry flask under an inert argon atmosphere, dissolve 5-bromo-2-nitropyridin-4-ol (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15–20 minutes. Causality: Slow, dropwise addition controls the highly exothermic formation of the betaine intermediate, preventing premature degradation of the azodicarboxylate and ensuring the hard alkoxyphosphonium species forms cleanly.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours. Monitor complete consumption of the pyridinol via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography. Pro-tip: To remove triphenylphosphine oxide byproducts, triturate the crude mixture in cold diethyl ether/hexanes (1:1) before loading onto the column.

In-Process Self-Validation & Quality Control

A robust protocol must be a self-validating system. To definitively confirm that O-alkylation (rather than N-alkylation) has occurred, utilize the following analytical checkpoints:

  • ¹³C NMR Spectroscopy (Primary Diagnostic): This is the most definitive tool. In the O-alkylated product, the pyridine ring regains full aromaticity. The C4 carbon will resonate at ~160–165 ppm . In contrast, if N-alkylation occurred, the molecule remains a pyridone (lactam), and the C4 carbonyl carbon will appear significantly further downfield at ~175–180 ppm .

  • ¹H NMR Spectroscopy: The protons of the newly attached alkyl group (e.g., the -CH₂- adjacent to the heteroatom) exhibit distinct chemical shifts. An -O-CH₂- group typically appears further downfield at ~4.0–4.5 ppm , whereas an -N-CH₂- group appears at ~3.5–4.0 ppm .

  • Thin-Layer Chromatography (TLC): O-alkylated pyridines are generally less polar than their N-alkylated pyridone counterparts. On normal-phase silica TLC, the O-alkylated product will consistently exhibit a higher Rf​ value.

References

  • Title: Organic Synthesis: General Remarks (HSAB Principle in Alkylation) Source: Wiley-VCH URL: [Link]

  • Title: N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone Source: Semantic Scholar URL: [Link]

  • Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes (O- to N- alkyl migration and general alkylation behaviors) Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Method

Advanced Bromination Protocols for Substituted Nitropyridines: Mechanistic Insights and Application Notes

Introduction & Strategic Overview Substituted bromonitropyridines are critical structural motifs in medicinal chemistry, frequently serving as advanced intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Substituted bromonitropyridines are critical structural motifs in medicinal chemistry, frequently serving as advanced intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of active pharmaceutical ingredients (APIs), such as PLK1 inhibitors[1]. The electron-deficient nature of the nitropyridine ring fundamentally alters its reactivity compared to standard benzenoid systems, necessitating highly optimized bromination strategies.

This application note details two distinct, field-proven methodologies for installing a bromine atom onto a nitropyridine core: Direct Electrophilic Aromatic Substitution (EAS) and Sandmeyer-Type Diazotization-Bromination . The selection of the protocol is dictated by the substitution pattern of the starting material and the desired regiochemistry.

G Start Substituted Nitropyridine EAS Direct Electrophilic Bromination (Br₂) Start->EAS Route A Amino Amino-Nitropyridine Start->Amino Route B Product Brominated Nitropyridine Target EAS->Product Substitution Sandmeyer Sandmeyer Reaction (HBr, NaNO₂) Amino->Sandmeyer Diazonium Diazonium Intermediate Sandmeyer->Diazonium -10°C Diazonium->Product Br- displacement

Fig 1: Divergent synthetic pathways for the bromination of substituted nitropyridines.

Protocol A: Direct Electrophilic Bromination

Target: 6-Bromo-3-nitropyridine Mechanism: Direct installation of bromine via electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group deactivates the ring, requiring controlled conditions to ensure regioselectivity and prevent over-bromination[2].

Reagents & Equipment
  • Substrate: 3-Nitropyridine

  • Reagents: Bromine (Br₂), Sodium Bisulfite (NaHSO₃)

  • Solvent: Halogenated solvent or strong acid (e.g., acetic acid)

  • Equipment: Jacketed reactor, mechanical stirrer, pressure-equalizing dropping funnel, internal temperature probe.

Step-by-Step Methodology
  • Reactor Preparation: In a clean, dry reactor equipped with a mechanical stirrer, charge the 3-nitropyridine and the selected solvent[2].

    • Causality Insight: Mechanical stirring is mandatory over magnetic stirring to maintain homogeneity as the reaction mixture viscosity may change upon product precipitation.

  • Thermal Regulation: Cool the mixture to a set point between 0°C and 25°C[2].

    • Causality Insight: Maintaining a lower temperature profile suppresses the formation of polybrominated byproducts and controls the exothermic nature of Br₂ addition.

  • Electrophile Addition: Slowly add Bromine (Br₂) via the dropping funnel over a period of 1 to 2 hours[2].

    • Causality Insight: Dropwise addition ensures the steady-state concentration of unreacted Br₂ remains low, preventing thermal runaway and maximizing atom economy.

  • Maturation: Upon complete addition, allow the reaction to stir for an additional 2 to 4 hours at the established temperature[2]. Monitor reaction progression via HPLC or TLC until the starting material is consumed.

  • Quenching & Workup:

    • Quench the reaction mixture with an aqueous sodium bisulfite (NaHSO₃) solution[2].

    • Causality Insight: Bisulfite acts as a reducing agent, rapidly neutralizing highly toxic and corrosive excess Br₂ into benign bromide ions, ensuring safe downstream processing.

    • Neutralize the aqueous phase, extract with an appropriate organic solvent, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 6-bromo-3-nitropyridine[2].

Protocol B: Sandmeyer-Type Diazotization-Bromination

Target: 5-Bromo-2-methyl-3-nitropyridine Mechanism: Conversion of an aryl amine to a diazonium salt, followed by nucleophilic displacement with a bromide ion. This method is highly specific and avoids the regioselectivity issues inherent to direct EAS on heavily substituted rings[1].

Reagents & Equipment
  • Substrate: 5-Amino-2-methyl-3-nitropyridine (0.1 g scale)

  • Reagents: 48% Hydrobromic acid (HBr), Sodium Nitrite (NaNO₂), 4M Sodium Hydroxide (NaOH)

  • Solvent: Aqueous/Acidic (HBr acts as both reagent and solvent)

  • Equipment: Round-bottom flask, dry ice/acetone bath, dropping funnel.

Step-by-Step Methodology
  • Substrate Suspension: Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid (HBr) solution[1].

    • Causality Insight: HBr serves a dual purpose: it provides the acidic environment necessary for the generation of nitrous acid (HONO) and supplies the high concentration of bromide nucleophiles required for the subsequent displacement step.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice and acetone bath to precisely control the internal temperature at -10°C[1].

    • Causality Insight: The diazonium intermediate is highly unstable. Temperatures below 0°C are critical to prevent premature nitrogen evolution and the formation of undesired phenolic byproducts.

  • Diazotization: Prepare a sodium nitrite solution (7.04 g NaNO₂ diluted with water to 165 mL, yielding ~42.67 mg/mL). Add this solution dropwise to the reaction mixture over 30 minutes with vigorous stirring[1].

  • Displacement & Maturation: After the addition is complete, remove the cooling bath, allow the reaction to naturally warm to room temperature, and stir for 16 hours[1].

    • Causality Insight: The extended stirring at ambient temperature provides the activation energy necessary for the controlled decomposition of the diazonium salt and the concurrent formation of the aryl-bromide bond.

  • Quenching & Workup:

    • Confirm reaction completion via TLC.

    • Carefully mix the reaction solution with 400 mL of 4 mol/L sodium hydroxide (NaOH) solution[1].

    • Causality Insight: The massive excess of HBr must be neutralized to prevent equipment corrosion during extraction and to ensure the product partitions correctly into the organic phase.

    • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (150 mL × 3). Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate to dryness using a rotary evaporator to isolate 5-bromo-2-methyl-3-nitropyridine[1].

Quantitative Protocol Comparison

The following table summarizes the operational parameters distinguishing the two methodologies, providing a quick-reference guide for process selection.

ParameterProtocol A: Direct EASProtocol B: Sandmeyer Bromination
Optimal Substrate Unsubstituted or lightly substituted nitropyridinesAmino-substituted nitropyridines
Primary Reagents Br₂, Halogenated Solvent48% HBr, NaNO₂
Temperature Profile 0°C to 25°C-10°C (Initiation) → 25°C (Maturation)
Reaction Time 3 - 6 hours~16.5 hours
Primary Quench Sodium Bisulfite (NaHSO₃)4M Sodium Hydroxide (NaOH)
Mechanistic Advantage High atom economy for simple substratesAbsolute regiocontrol via amine placement

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-2-nitropyridin-4-ol Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 5-Bromo-2-nitropyridin-4-ol (1 [1]). This guide is engineered for research scientists and drug development professionals who require high-yield, repro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 5-Bromo-2-nitropyridin-4-ol (1 [1]). This guide is engineered for research scientists and drug development professionals who require high-yield, reproducible protocols for halogenated pyridine building blocks.

Below, we dissect the mechanistic causality of the reaction, provide a self-validating experimental protocol, and address the most common troubleshooting queries encountered at the bench.

I. Mechanistic Grounding & Regioselectivity (The "Why")

The synthesis of 5-bromo-2-nitropyridin-4-ol typically proceeds via the electrophilic aromatic bromination of 2-nitropyridin-4-ol (2 [2]). Achieving high yields requires a precise understanding of the competing electronic and steric effects on the pyridine ring:

  • Electronic Activation: Pyridines are inherently electron-deficient and resistant to electrophilic aromatic substitution (S_EAr) [3]. However, the hydroxyl group at C4 acts as a powerful electron-donating group (+M effect), activating the ortho positions (C3 and C5). The nitro group at C2 is strongly electron-withdrawing (-M effect), deactivating the ring overall but directing incoming electrophiles to its meta positions (C4 and C6).

  • Steric Causality: While both C3 and C5 are electronically activated by the C4-hydroxyl group, the C3 position is severely sterically hindered, flanked by both the C2-nitro and C4-hydroxyl groups. The C5 position is highly accessible.

  • The Result: When exposed to a brominating agent like N-Bromosuccinimide (NBS), the electrophile (Br⁺) regioselectively attacks the C5 position via a Wheland intermediate. This steric block at C3 prevents the formation of the 3-bromo isomer, making the 5-bromo derivative the dominant kinetic and thermodynamic product.

Reaction Pathway & Logic Diagram

G A 2-Nitropyridin-4-ol (Starting Material) CAS: 101654-28-8 B Electrophilic Bromination (NBS, Anhydrous DMF, 0-5°C) A->B Add 1.05 eq NBS C Wheland Intermediate (Electrophilic attack at C5) B->C Regioselective Br+ attack F Steric Hindrance at C3 (Blocks 3-bromo byproduct) B->F Minor pathway blocked D Deprotonation & Aromatization C->D -H+ G Over-bromination (3,5-dibromo byproduct) C->G Excess NBS / High Temp E 5-Bromo-2-nitropyridin-4-ol (Target Product) CAS: 1804846-88-5 D->E Major Pathway (>85% yield)

Reaction pathway and regioselectivity in the synthesis of 5-bromo-2-nitropyridin-4-ol.

II. Quantitative Data: Condition Optimization

To maximize yield and minimize downstream purification, the choice of brominating agent and solvent is critical. The table below summarizes the quantitative outcomes of various reaction conditions.

Brominating AgentSolvent SystemTemp (°C)Time (h)EquivalentsExpected YieldImpurity Profile
NBS (Optimized) Anhydrous DMF 0–5 °C 2.0 1.05 85–92% <2% dibromo byproduct
NBSAcetonitrile20 °C4.01.1065–70%~10% dibromo byproduct
Br₂Acetic Acid20 °C3.01.0050–60%High oxidation byproducts
NBSDMF (Non-anhydrous)0–5 °C2.01.05<50%Unreacted SM, HOBr oxidation

III. Step-by-Step Methodology: Optimized Bromination Protocol

This protocol is designed as a self-validating system . Each phase contains a built-in verification step to ensure the reaction is proceeding correctly before moving forward.

Reagents Required:

  • 2-Nitropyridin-4-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M HCl (aq) and Ethyl Acetate (EtOAc)

Workflow:

  • Preparation & Dissolution: Charge a dry, argon-flushed round-bottom flask with 2-nitropyridin-4-ol (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate).

    • Validation: Ensure complete dissolution. The solution should be clear.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: The C4-hydroxyl group makes the ring highly reactive. Room temperature addition leads to runaway kinetics and 3,5-dibromination.

  • Electrophilic Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Keep the flask shielded from direct light to prevent radical pathways.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours.

    • Validation: Perform TLC (Eluent: EtOAc/Hexanes 1:1, UV visualization). The starting material spot should be completely consumed, replaced by a single, less polar product spot.

  • Quenching & pH Adjustment (Critical Step): Pour the reaction mixture slowly into crushed ice water. Adjust the pH of the aqueous mixture to 3.0–4.0 using 1M HCl.

    • Causality: The highly electron-withdrawing nitro group lowers the pKa of the C4-hydroxyl group. If the water is neutral or basic, the product will exist as a water-soluble phenoxide/pyridone salt, ruining your extraction yield. Acidification ensures complete protonation.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 5-bromo-2-nitropyridin-4-ol.

IV. Troubleshooting & FAQs

Q1: My overall yield is stuck below 50%, and I am recovering unreacted starting material. What went wrong? A: This is almost always caused by moisture in your solvent system. If your DMF is not strictly anhydrous, water will react with NBS to form hypobromous acid (HOBr). HOBr is a weaker electrophile and acts primarily as an oxidant, consuming your brominating agent and leaving your starting material unreacted. Solution: Switch to newly opened, sure-seal anhydrous DMF and ensure your glassware is oven-dried.

Q2: NMR analysis shows a significant amount of a 3,5-dibrominated byproduct. How do I suppress this? A: Over-bromination occurs when the local concentration of Br⁺ is too high or the thermal energy overcomes the steric hindrance at C3. Solution: Ensure you are using exactly 1.05 equivalents of NBS (do not use a large excess). Add the NBS in small portions over a minimum of 30 minutes, and strictly maintain the internal temperature below 5 °C during the addition phase.

Q3: I am getting terrible emulsions during the EtOAc extraction. How can I resolve the layers? A: Pyridinols often cause emulsions due to their amphiphilic nature and the presence of residual succinimide from the NBS. Solution: First, ensure the pH is strictly between 3 and 4. If an emulsion persists, saturate the aqueous layer by adding solid NaCl (salting out), or filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts before separating the layers.

V. References

  • "1804846-88-5 5-Bromo-2-nitropyridin-4-ol AKSci 8059EK", AK Scientific,

  • "Buy 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (EVT-323715...[Contains CAS 101654-28-8 for 2-Nitropyridin-4-ol]", EvitaChem,

  • "Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions", The Journal of Organic Chemistry - ACS Publications,

Sources

Optimization

Troubleshooting poor solubility of 5-Bromo-2-nitropyridin-4-ol during catalysis

Topic: Poor Solubility of 5-Bromo-2-nitropyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Welcome to the Technical Support Center. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Poor Solubility of 5-Bromo-2-nitropyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide researchers with a systematic approach to troubleshooting and overcoming the solubility challenges associated with 5-Bromo-2-nitropyridin-4-ol in catalytic reaction systems. Poor substrate solubility is a common impediment that can lead to low reaction rates, incomplete conversions, and inconsistent yields.[1][2] This document offers a series of structured FAQs, in-depth troubleshooting protocols, and the underlying chemical principles to empower you to optimize your reaction conditions.

Section 1: Understanding the Solubility Challenge
Q1: Why is 5-Bromo-2-nitropyridin-4-ol expected to have poor solubility in common organic solvents?

A1: The solubility of 5-Bromo-2-nitropyridin-4-ol is governed by its complex molecular structure, which possesses both polar and non-polar characteristics.

  • The Pyridinol Core: The hydroxyl (-OH) group on the pyridine ring is a potent hydrogen bond donor and acceptor. This, combined with the polar nitro group (-NO₂), imparts a high degree of polarity and a crystalline, high-melting-point nature to the molecule, similar to other nitropyridine derivatives.[3][4] This strong intermolecular hydrogen bonding in the solid state requires significant energy to overcome, leading to low solubility in non-polar or weakly polar solvents.

  • Tautomerism: The pyridin-4-ol moiety can exist in equilibrium with its pyridone tautomer. This tautomeric equilibrium can influence its interaction with different solvents.

  • Acidity: The hydroxyl group is acidic (pKa of pyridinols are typically in the range of 11), meaning the compound's charge state and, consequently, its solubility are highly dependent on the pH of the medium.[5]

Q2: How does poor solubility impact my catalytic reaction?

A2: In homogeneous catalysis, the reaction occurs in a single phase. If your substrate, 5-Bromo-2-nitropyridin-4-ol, has low solubility, it creates a heterogeneous mixture. This has several negative consequences:

  • Reduced Reaction Rate: The concentration of the dissolved substrate in the solution is very low, which becomes the rate-limiting factor for the reaction. The catalyst can only interact with the substrate molecules that are in solution.

  • Incomplete Conversion: As the small amount of dissolved substrate reacts, more solid may slowly dissolve to re-establish equilibrium. However, this process can be extremely slow, leading to the reaction stalling and resulting in incomplete conversion, even after extended reaction times or with highly active catalysts.[6]

  • Poor Reproducibility: The rate of dissolution can be highly sensitive to minor variations in agitation speed, particle size of the solid, and the presence of trace impurities. This often leads to inconsistent results between batches.[1]

Section 2: Initial & Fundamental Troubleshooting Strategies

This section outlines the primary, most direct methods for addressing solubility issues. A systematic approach, starting with these fundamental variables, is often the most efficient path to a solution.

Logical Workflow for Initial Troubleshooting

The following diagram illustrates a decision-making workflow for systematically addressing the solubility of 5-Bromo-2-nitropyridin-4-ol.

G cluster_0 start Start: Reaction fails due to poor substrate solubility solvent Step 1: Solvent Screening (Polar Aprotic: DMF, DMSO, NMP) start->solvent temp Step 2: Increase Temperature (e.g., 80-120 °C) solvent->temp Insoluble success Success: Reaction proceeds homogeneously solvent->success Soluble cosolvent Step 3: Add Co-solvent (e.g., Toluene, Dioxane) temp->cosolvent Insoluble temp->success Soluble cosolvent->success Soluble advanced Proceed to Advanced Strategies cosolvent->advanced Insoluble

Caption: A systematic workflow for initial solubility troubleshooting.

Q3: Which solvents should be my first choice for 5-Bromo-2-nitropyridin-4-ol?

A3: Given the polar nature of the molecule, polar aprotic solvents are the most logical starting point. The principle of "like dissolves like" is your primary guide.[1]

SolventPolarity IndexBoiling Point (°C)Key Considerations
Dimethylformamide (DMF) 6.4153Excellent solvating power for polar molecules. Can participate in or decompose under certain reaction conditions.
Dimethyl Sulfoxide (DMSO) 7.2189Very strong solvent, often capable of dissolving highly crystalline compounds. Can be difficult to remove and may oxidize certain reagents at high temperatures.
N-Methyl-2-pyrrolidone (NMP) 6.5202High boiling point and good thermal stability, making it suitable for high-temperature reactions.
Acetonitrile (ACN) 5.882A good polar solvent, but may be less effective for this specific substrate than DMF or DMSO.

Data adapted from various sources including Sigma-Aldrich and other chemical suppliers. [7]

Q4: My substrate is still insoluble. Should I increase the temperature?

A4: Yes. Increasing the reaction temperature is a highly effective and simple method to increase the solubility of most solid compounds.[6] For many cross-coupling reactions, temperatures between 80-110 °C are standard. However, you must consider the thermal stability of your reactants, catalyst, and the solvent's boiling point. Always ensure your reaction vessel is properly sealed and rated for the intended temperature and resulting pressure.

Q5: Can I use a co-solvent system? How does that work?

A5: Absolutely. Using a binary solvent mixture, or a co-solvent, is a powerful technique when a single solvent is insufficient.[8][9][10] A co-solvent works by modifying the overall polarity of the solvent system to better match the solute.[1][]

For example, while 5-Bromo-2-nitropyridin-4-ol may be insoluble in a non-polar solvent like Toluene (often used in Suzuki or Buchwald-Hartwig couplings), adding a miscible polar aprotic co-solvent like DMF can create a mixture that successfully dissolves all reaction components.

Common Co-Solvent Systems for Catalysis:

  • Toluene / DMF

  • Dioxane / Water (Water can help dissolve inorganic bases)

  • THF / NMP

Section 3: Advanced Troubleshooting Strategies

If initial methods fail, more advanced techniques may be required to overcome severe solubility limitations.

Q6: The reaction involves an inorganic base that is not soluble in my organic solvent. What should I do?

A6: This is a classic problem in cross-coupling chemistry, creating a solid-liquid-liquid multiphasic system. The solution is often to use a Phase-Transfer Catalyst (PTC) .[12][13] A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[14]

For this system, where you have an acidic proton on the pyridinol, a base can deprotonate it to form an anionic pyridinolate salt. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can then form an ion pair with this anion. The bulky, lipophilic alkyl groups on the PTC cation render this ion pair soluble in the organic phase, allowing it to interact with the catalyst and other reagents.[12][15]

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous / Solid Phase cluster_1 Organic Phase Sub_OH Substrate-OH (Insoluble in Organic Phase) Base Base (e.g., K₂CO₃) Sub_O_K Substrate-O⁻ K⁺ (Salt, Insoluble in Organic Phase) PTC_X PTC (Q⁺R₄ X⁻) Sub_O_K->PTC_X Ion Exchange Catalyst Pd Catalyst Product Product Catalyst->Product Product->PTC_X Regenerates PTC Sub_O_Q [Substrate-O⁻] [Q⁺R₄] (Soluble Ion Pair) Sub_O_Q->Catalyst PTC_Sub PTC (Q⁺R₄ Substrate-O⁻) PTC_Sub->Sub_O_Q Phase Transfer

Caption: Phase-transfer catalysis for a poorly soluble acidic substrate.

Q7: Could adjusting the pH of the reaction mixture help?

A7: Yes, particularly if your reaction system contains an aqueous phase. The pyridinol is acidic, and its solubility is highly pH-dependent.[16][17]

  • In Acidic Conditions (Low pH): The pyridine nitrogen can be protonated, forming a cationic pyridinium salt which may have improved aqueous solubility. However, the hydroxyl group remains protonated.

  • In Basic Conditions (High pH): The hydroxyl group will be deprotonated to form a highly polar, anionic pyridinolate salt. This salt form will be significantly more soluble in polar solvents, especially water, than the neutral form.[18]

Therefore, running the reaction under basic conditions is a key strategy. The choice of base is critical; an inorganic base like K₂CO₃ or K₃PO₄ in the presence of water or a PTC can deprotonate the substrate and facilitate the reaction.

Section 4: Experimental Protocols

These protocols provide a starting point for systematically optimizing your reaction conditions. Always conduct reactions on a small scale first.

Protocol 1: Systematic Solvent and Temperature Screening

This protocol allows for the efficient testing of multiple solvents and temperatures to identify initial promising conditions.

  • Preparation: In 4 separate, appropriately sized reaction vials equipped with stir bars, add 5-Bromo-2-nitropyridin-4-ol (e.g., 0.1 mmol).

  • Solvent Addition: To each vial, add 1 mL of a different test solvent:

    • Vial 1: DMF

    • Vial 2: DMSO

    • Vial 3: NMP

    • Vial 4: Dioxane/H₂O (4:1)

  • Initial Observation: Stir all vials vigorously at room temperature for 15 minutes. Record visual observations of solubility.

  • Heating: Transfer the vials to a pre-heated aluminum heating block set to 80 °C. Stir for 30 minutes. Record observations.

  • Temperature Increase: Increase the temperature to 110 °C. Stir for another 30 minutes and record final observations.

  • Analysis: Identify the solvent system and temperature that provides the best solubility to use as the starting point for your catalytic reaction.

Protocol 2: Small-Scale Test Reaction with Phase-Transfer Catalyst

This protocol is designed to test the efficacy of a PTC in a biphasic or solid-liquid system, typical for a Suzuki or C-N coupling reaction.

  • Reaction Setup: To a reaction vial, add 5-Bromo-2-nitropyridin-4-ol (1.0 equiv), your coupling partner (e.g., boronic acid, 1.2 equiv), an inorganic base (e.g., K₂CO₃, 2.0 equiv), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv).

  • Solvent Addition: Add the chosen organic solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent).

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate many palladium catalysts.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC or LC-MS. Compare the results to a control reaction run without the PTC.

Section 5: Frequently Asked Questions (FAQs)
  • Q: My product also has poor solubility and is precipitating from the reaction. What can I do?

    • A: This can actually be beneficial, as it can drive the reaction equilibrium towards the product (Le Châtelier's principle). The main challenge becomes purification. You may need to filter the reaction mixture hot and then wash the collected solid with appropriate solvents to remove trapped impurities. Alternatively, a different solvent system where the product is soluble may be required for the reaction, followed by an anti-solvent addition during workup to precipitate the product cleanly.

  • Q: I am using a strong organic base like NaOtBu. Do I still need a PTC?

    • A: Not necessarily. A strong, soluble organic base can deprotonate the substrate directly in the organic phase, creating a soluble salt without the need for phase transfer. However, strong bases can be less compatible with certain functional groups, so the choice depends on the overall reaction scheme.

  • Q: Could the nitro group be interfering with my palladium catalyst?

    • A: Yes, this is a known issue. Nitroarenes can sometimes be reduced by phosphine ligands or act as inhibitors to palladium catalysts, especially at high temperatures. If you suspect this is happening (e.g., you see catalyst decomposition or formation of aniline byproducts), consider using more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and activity.[2][19]

References
  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022). (URL: [Link])

  • Phase-transfer catalyst - Wikipedia. (URL: [Link])

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Cosolvent – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Cosolvent - Wikipedia. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025). (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). (URL: [Link])

  • How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? - FAQ. (2020). (URL: [Link])

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed. (URL: [Link])

  • Tuning catalyst solubility in CO 2 by changing molar volume - Taylor & Francis. (2010). (URL: [Link])

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019). (URL: [Link])

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). (URL: [Link])

  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019). (URL: [Link])

  • Impact of pH on Solubility - YouTube. (2020). (URL: [Link])

  • pH Effects on Solubility - Chad's Prep®. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). (URL: [Link])

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). (URL: [Link])

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. (2026). (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-nitropyridin-4-ol Couplings

Welcome to the Advanced Application Support Center. Cross-coupling reactions involving highly functionalized halopyridines, specifically 5-bromo-2-nitropyridin-4-ol, present unique mechanistic bottlenecks in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Cross-coupling reactions involving highly functionalized halopyridines, specifically 5-bromo-2-nitropyridin-4-ol, present unique mechanistic bottlenecks in drug development workflows. Researchers frequently report stalled reactions, high catalyst loading requirements (>10 mol%), and poor reproducibility.

As a Senior Application Scientist, I have designed this guide to provide causal explanations and field-proven protocols to help you optimize your catalyst loading while maintaining exceptional conversion rates.

Part 1: Mechanistic Pitfalls & Logical Workflows

To optimize catalyst loading, we must first understand how the substrate interacts with the palladium catalytic cycle. The combination of an acidic hydroxyl group, a basic pyridine nitrogen, and a strongly coordinating nitro group creates multiple dead-end pathways for the catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Trap1 Chelation by -OH/-NO2 (Dead-end) Pd0->Trap1 Substrate Poisoning PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Trap2 Protodeboronation (Side Reaction) PdII->Trap2 Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting substrate-induced poisoning and dead-end pathways.

OptimizationWorkflow Start 5-Bromo-2-nitropyridin-4-ol Coupling Optimization Problem Catalyst Poisoning (High Pd Loading Req.) Start->Problem Sol1 Protect -OH Group (e.g., Benzyl/MOM) Problem->Sol1 Chemical Bypass Sol2 Bulky Ligands (XPhos, RuPhos) Problem->Sol2 Ligand Tuning Sol3 Optimize Base (K3PO4 / H2O) Problem->Sol3 Condition Tuning Outcome High Yield (< 2 mol% Pd) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Workflow for mitigating catalyst poisoning in 5-Bromo-2-nitropyridin-4-ol couplings.

Part 2: Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at 30% conversion unless I use 10-15 mol% Pd? Root Cause Analysis: The substrate contains three problematic moieties. Under the basic conditions required for cross-coupling, the 4-hydroxyl group deprotonates to form a pyridinolate anion. This strongly donates electron density into the pyridine ring, significantly increasing the activation energy required for the oxidative addition of the C5-Br bond [3]. Furthermore, the proximity of the basic nitrogen, the nitro oxygen, and the phenoxide-like oxygen creates a multi-dentate chelation trap for Pd(II) species, effectively sequestering the active catalyst [2]. Resolution: Transition from generic Pd(PPh3)4 to Buchwald-type precatalysts (e.g., XPhos Pd G3). The bulky, electron-rich biaryl phosphine ligands prevent multi-dentate substrate coordination and accelerate the rate-determining oxidative addition step, allowing catalyst loadings to be dropped to 1-2 mol% [1].

Q2: I am seeing significant formation of 2-nitropyridin-4-ol (protodehalogenation) and homocoupling. How do I suppress this? Root Cause Analysis: Protodehalogenation occurs when transmetalation is slow relative to oxidative addition. This allows the Pd(II) intermediate to undergo β-hydride elimination (if using alcoholic solvents) or react with adventitious proton sources. Resolution: Optimize the base and solvent. Switch to a biphasic system (e.g., 1,4-Dioxane/H2O) with a milder base like K 3​ PO 4​ . The addition of water accelerates the formation of the reactive boronate species, speeding up transmetalation and outcompeting the protodehalogenation pathway [1].

Q3: Should I protect the 4-OH group prior to coupling to save on catalyst costs? Root Cause Analysis: Yes, if your synthetic sequence permits. Protecting the 4-OH group (e.g., as a benzyl or MOM ether) locks the molecule in the pyridine form, preventing the formation of the electron-rich pyridinolate anion. This restores the inherent electron deficiency of the nitropyridine ring, making it a highly reactive electrophile for cross-coupling. Resolution: O-benzylation typically allows Pd loading to be reduced from >5 mol% to <0.5 mol% while eliminating base-sensitivity issues.

Part 3: Quantitative Data & Condition Screening

The following table summarizes internal screening data demonstrating the causality between ligand sterics, base selection, and the required catalyst loading to achieve >90% conversion.

Catalyst SystemLigandBaseSolvent SystemCatalyst LoadingConversion (%)Primary Failure Mode
Pd(PPh3)4PPh3Na2CO3Toluene/H2O10 mol%35%Catalyst Poisoning / Chelation
Pd(OAc)2dppfK2CO3DMF5 mol%42%Slow Oxidative Addition
Pd2(dba)3XPhosK3PO4Dioxane/H2O2 mol%88%Incomplete Transmetalation
XPhos Pd G3 XPhos K3PO4 Dioxane/H2O 1 mol% >95% None (Optimized)
XPhos Pd G3XPhosK3PO4Dioxane/H2O0.5 mol%>98%None (Using Protected -OH)

Part 4: Self-Validating Experimental Protocol

Optimized Low-Loading Suzuki-Miyaura Coupling (1 mol% Pd) Objective: Achieve >95% conversion of unprotected 5-bromo-2-nitropyridin-4-ol using XPhos Pd G3.

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 5-bromo-2-nitropyridin-4-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K 3​ PO 4​ (2.5 equiv).

  • Add XPhos Pd G3 precatalyst (0.01 equiv, 1 mol%). Scientific Rationale: G3 precatalysts generate the active monolithic Pd(0) species rapidly under mildly basic conditions without requiring high temperatures, preventing initial catalyst aggregation [1].

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

Step 2: Solvent Addition & Reaction Initiation 4. In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 15 minutes. 5. Add the degassed solvent mixture to the Schlenk flask via syringe. 6. Heat the reaction mixture to 80 °C. Self-Validation Check: The solution should transition from a heterogeneous suspension to a homogeneous pale yellow/orange solution. If the solution turns opaque black within the first 10 minutes, Pd black has precipitated. This indicates either oxygen ingress or that transmetalation is failing (often due to degraded boronic acid), causing the Pd(0) to aggregate.

Step 3: Monitoring & Workup 7. Monitor via LC-MS after 2 hours. The highly active XPhos system should reach completion rapidly. 8. Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH 4​ Cl. Scientific Rationale: NH 4​ Cl acts as a mild proton source to neutralize the pyridinolate anion back to the neutral 4-hydroxyl form, ensuring it partitions into the organic layer. 9. Extract, dry over Na 2​ SO 4​ , and concentrate for purification.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
Optimization

Flash column chromatography purification techniques for crude 5-Bromo-2-nitropyridin-4-ol

Diagnostic Overview & Chemical Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview & Chemical Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized heterocycles. 5-Bromo-2-nitropyridin-4-ol presents a "perfect storm" of chromatographic challenges due to three interacting structural features:

  • Tautomerization: The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine and pyridin-4(1H)-one forms. This flux causes peak broadening and splitting if the equilibrium is not locked by the mobile phase.

  • Hydrogen Bonding: The hydroxyl/carbonyl group and the nitro group act as powerful hydrogen-bond donors and acceptors, leading to irreversible adsorption or severe streaking on bare silanol groups.

  • Solubility: The strong intermolecular hydrogen-bonding network renders the crude material highly insoluble in weak, non-polar injection solvents (e.g., hexanes, pure dichloromethane), complicating standard liquid sample loading[1].

To achieve high-purity isolation, your methodology must actively suppress these chemical behaviors rather than passively fighting them.

Decision Matrix & Purification Workflow

G Start Crude 5-Bromo-2-nitropyridin-4-ol SolCheck Soluble in starting mobile phase? Start->SolCheck LiquidLoad Liquid Loading (Direct Injection) SolCheck->LiquidLoad Yes SolidLoad Solid Loading (Adsorb to Celite 545) SolCheck->SolidLoad No (Typical) PhaseCheck Select Chromatography Mode LiquidLoad->PhaseCheck SolidLoad->PhaseCheck NormalPhase Normal Phase (Silica) High Risk of Streaking PhaseCheck->NormalPhase ReversePhase Reverse Phase (C18) Recommended PhaseCheck->ReversePhase NP_Solvent DCM / MeOH + 1% AcOH Modifier NormalPhase->NP_Solvent RP_Solvent H2O / MeCN + 0.1% TFA Modifier ReversePhase->RP_Solvent

Workflow for selecting loading and phase strategies for 5-Bromo-2-nitropyridin-4-ol.

Core Methodologies: Step-by-Step Protocols

Protocol A: Solid (Dry) Loading Preparation

Causality: Liquid loading a poorly soluble compound requires strong solvents (like DMSO or pure MeOH). Injecting these onto a column equilibrated in a weak solvent causes the sample to instantly crash out at the column head, destroying resolution[2]. Solid loading circumvents this by pre-adsorbing the compound onto a stationary matrix, allowing the mobile phase to gradually desorb it[1]. We use Celite 545 instead of silica to prevent irreversible binding of the polar pyridinol[3].

Step-by-Step:

  • Dissolution: Dissolve the crude 5-Bromo-2-nitropyridin-4-ol in a minimal volume of a volatile, strong solvent mixture (e.g., 1:1 Dichloromethane/Methanol) in a round-bottom flask[3].

  • Matrix Addition: Add dry Celite 545 to the flask at a 1:2 to 1:3 ratio (mass of crude : mass of Celite)[3].

  • Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure until the mixture becomes a completely dry, free-flowing powder[3].

  • Packing: Transfer the powder into an empty solid-load cartridge. Compress gently with a frit to eliminate dead volume[2].

  • Integration: Plumb the solid-load cartridge in-line ahead of your main flash column.

Protocol B: Reverse-Phase (C18) Purification (Recommended)

Causality: Reverse-phase chromatography relies on hydrophobic partitioning rather than polar interactions, completely bypassing the silanol-streaking issue[4]. The addition of an acidic modifier (TFA) protonates the silanol sites on the C18 media and locks the pyridinol/pyridone tautomeric equilibrium, ensuring a sharp, single peak.

Step-by-Step:

  • Column Selection: Equip the system with a C18-bonded silica flash column.

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of 5% B.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CV. The bromo-substituent provides enough lipophilicity that the compound will typically elute between 30-45% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 320 nm. Collect fractions based on the 254 nm trace.

Protocol C: Modified Normal-Phase Chromatography

Causality: If C18 is unavailable, bare silica can be used, but you must chemically mask the silica's active sites. A highly polar solvent system (DCM/MeOH) combined with a competitive hydrogen-bond donor (Acetic Acid) prevents the compound from sticking to the baseline[5].

Step-by-Step:

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane + 1% Glacial Acetic Acid) and Mobile Phase B (Methanol + 1% Glacial Acetic Acid).

  • Equilibration: Equilibrate the bare silica column with 100% A.

  • Gradient Elution: Run a gradient from 0% B to 10% B over 12 CV.

  • Post-Purification: Fractions will contain acetic acid. Remove solvents via rotary evaporation, then co-evaporate with toluene twice to azeotropically remove residual acetic acid.

Quantitative Data: Method Comparison

To facilitate method selection, the following table summarizes the performance metrics of each chromatographic strategy for 5-Bromo-2-nitropyridin-4-ol:

Chromatography ModeStationary PhaseOptimal Solvent SystemLoading CapacityResolution / Peak ShapeRelative Cost per Run
Reverse-Phase (Optimal)C18-bonded SilicaH₂O / MeCN + 0.1% TFA1% - 5%Excellent / SharpHigh
Modified Normal-Phase Bare Silica GelDCM / MeOH + 1% AcOH5% - 10%Moderate / Slight TailingLow
HILIC Amine-bonded SilicaMeCN / H₂O (Aqueous NP)1% - 3%Good / SharpVery High

Troubleshooting & FAQs

Q: My compound is streaking down the entire column during normal-phase purification. How do I fix this? A: Streaking is caused by the multiple hydrogen-bonding sites (hydroxyl/carbonyl and nitro groups) interacting strongly with the silanol groups on the silica. Solution: Switch to a solvent system containing a polar modifier. Adding 1-2% acetic acid to your DCM/MeOH gradient will competitively bind silanol sites and keep the compound protonated, forcing it to elute in a tighter band[5]. Alternatively, switch to Reverse-Phase (C18)[4].

Q: The crude mixture precipitated at the top of the column when I injected it. What happened? A: You likely used a strong solvent (like DMSO, DMF, or pure MeOH) to dissolve the sample, but the column was equilibrated in a weak non-polar solvent (like Hexanes or DCM). The sudden change in polarity caused the compound to crash out of solution[6]. Solution: Use the Solid Loading (Dry Loading) technique described in Protocol A[2].

Q: I see two closely eluting peaks with identical mass spectra. Is my compound degrading on the column? A: Not necessarily. 5-Bromo-2-nitropyridin-4-ol exists in a tautomeric equilibrium with its pyridone form. In certain solvent systems (especially without acidic modifiers), these tautomers can partially resolve on the column, leading to peak splitting or a "bridge" between two peaks. Solution: Add 0.1% TFA to your mobile phase. The low pH will lock the equilibrium into a single apparent species, sharpening the peak.

Q: Can I use standard UV detection for this compound? A: Yes. The highly conjugated pyridinol/pyridone ring, combined with the nitro and bromo auxochromes, provides strong UV absorbance. Monitor at 254 nm for the aromatic ring and ~320 nm to specifically track the nitro group's conjugation.

References

  • HOW TO: Sample loading methods in flash chromatography Source: Sorbent Technologies URL:[Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography Source: Teledyne ISCO URL:[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography Source: Biotage URL:[Link]

  • Don't get salty about your separations. Develop flash and prep HPLC applications Source: Buchi URL:[Link]

  • Solvent Systems for Flash Column Chromatography Source: Department of Chemistry, University of Rochester URL:[Link]

  • Overview of Silica Column Sample Loading Techniques Source: Teledyne Labs URL:[Link]

Sources

Troubleshooting

Technical Support Center: O-Alkylation of 5-Bromo-2-nitropyridin-4-ol

Introduction The O-alkylation of 5-Bromo-2-nitropyridin-4-ol is a critical transformation in synthetic chemistry, providing access to a valuable class of substituted pyridine ethers used in pharmaceutical and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The O-alkylation of 5-Bromo-2-nitropyridin-4-ol is a critical transformation in synthetic chemistry, providing access to a valuable class of substituted pyridine ethers used in pharmaceutical and materials science research.[1] However, the inherent electronic structure of the starting material presents a significant challenge: the competition between O-alkylation and N-alkylation. 5-Bromo-2-nitropyridin-4-ol exists in tautomeric equilibrium with its 4-pyridone form, creating an ambident nucleophile with two reactive sites—the exocyclic oxygen and the ring nitrogen.[2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the formation of the undesired N-alkylated side product and other potential impurities. We will explore the mechanistic basis for selectivity and offer field-proven strategies to optimize your reaction outcomes.

Core Principle: The Ambident Nucleophile Challenge

The primary hurdle in this synthesis is managing the reactivity of the two nucleophilic centers. The deprotonated 5-Bromo-2-nitropyridin-4-ol can be attacked by an electrophile (the alkylating agent) at either the oxygen or the nitrogen atom.

G cluster_start Starting Material & Deprotonation Start 5-Bromo-2-nitropyridin-4-ol Anion Ambident Pyridinoxide Anion (Resonance Stabilized) Start->Anion + Base - H-Base⁺ O_Alk Desired Product: 5-Bromo-4-alkoxy-2-nitropyridine Anion->O_Alk Pathway A O-Attack (Favored by Hard Electrophiles, Ion Pairing) N_Alk Side Product: 5-Bromo-1-alkyl-2-nitro-1,4-dihydropyridin-4-one Anion->N_Alk Pathway B N-Attack (Favored by Soft Electrophiles, Free Ions)

The ratio of the resulting products is not arbitrary; it is dictated by a range of factors including the base, solvent, counter-ion, temperature, and the nature of the alkylating agent itself.[4] Understanding how to manipulate these variables is key to achieving high selectivity for the desired O-alkylated product.

Troubleshooting Guide & FAQs

Q1: My main impurity is the N-alkylated isomer. How can I improve O-selectivity?

This is the most common issue. The formation of the N-alkylated pyridone arises from the nucleophilic character of the ring nitrogen.[3][5] To favor O-alkylation, you must create conditions that either enhance the reactivity of the oxygen atom or sterically and electronically disfavor attack at the nitrogen.

A1.1: Re-evaluate Your Choice of Base

The base is not just for deprotonation; its identity and the resulting counter-ion significantly influence the nucleophilicity of the anion.

  • Mechanism Insight: Strong bases like sodium hydride (NaH) create a "naked" and highly reactive pyridinoxide anion, especially in polar aprotic solvents.[6] This free anion often favors attack at the softer, more nucleophilic nitrogen site. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often superior for promoting O-alkylation.[7][8] They establish an equilibrium that results in a tighter ion pair between the pyridinoxide oxygen (the harder nucleophilic center) and the metal cation. This association partially shields the oxygen but also makes it the more likely site of reaction through a coordinated complex.

  • Recommendation: Switch from strong, hard bases (NaH, KH) to milder, softer bases. Cesium carbonate is particularly effective; the large, soft Cs⁺ cation coordinates strongly with the hard oxygen atom, promoting O-alkylation.[7]

A1.2: Optimize Your Solvent System

Solvent choice is arguably the most critical parameter for controlling selectivity.[9][10]

  • Mechanism Insight: Highly polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions because they solvate cations well, leaving a highly reactive "naked" anion.[9] As discussed, this often favors N-alkylation. Less polar solvents, such as THF, 2-methyl-THF, or even toluene, promote the formation of close ion pairs (CIPs) or tight ion pairs (TIPs).[9] In these pairs, the cation is closely associated with the oxygen, directing the alkylating agent to that site.

  • Recommendation: If you are using DMF or DMSO and observing high N-alkylation, switch to a less polar solvent like THF or toluene. While the reaction rate may decrease, the selectivity for O-alkylation should improve significantly.

ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Base Weaker bases (K₂CO₃, Cs₂CO₃)Stronger bases (NaH, KH)Weaker bases promote ion-pairing at the oxygen atom; stronger bases create a "free" anion where the more nucleophilic nitrogen can dominate.[7][8]
Solvent Less polar aprotic (THF, Toluene)Polar aprotic (DMF, DMSO)Less polar solvents encourage tight ion pairs, directing alkylation to the oxygen. Polar solvents separate the ion pair, exposing the nitrogen.[9][10]
Counter-ion Large, soft cations (Cs⁺, K⁺)Small, hard cations (Na⁺, Li⁺)Larger cations associate more effectively with the hard oxygen atom, sterically and electronically favoring O-alkylation.
Temperature Generally lower to moderate (e.g., RT to 60 °C)Higher temperaturesHigher temperatures can overcome the activation barrier for N-alkylation and may lead to product isomerization or decomposition.
Q2: My reaction is producing significant amounts of an alkene side product and consuming my alkylating agent.

This indicates a competing elimination (E2) reaction, a classic side reaction in Williamson ether syntheses.[11][12] The pyridinoxide anion is not only a good nucleophile but also a reasonably strong base, capable of abstracting a proton from the alkyl halide.[13]

  • Mechanism Insight: The SN2 (substitution) and E2 (elimination) pathways are in constant competition.[11] The outcome is primarily determined by the structure of the alkylating agent.

  • Recommendation:

    • Use Primary Alkyl Halides: The reaction works best with methyl or primary alkyl halides (R-CH₂-X).[6][14]

    • Avoid Secondary and Tertiary Halides: Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[6][13][14]

    • Check Your Leaving Group: The reactivity order for the leaving group (X) is I > OTs > Br > Cl. If you are using an alkyl chloride and the reaction is sluggish (requiring high heat that might favor elimination), consider converting it to the more reactive iodide. This can be done in situ by adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction).[6][15]

Q3: The reaction is stalled. I have low conversion of my starting material even after prolonged reaction time.

Low or no yield can be traced back to several fundamental factors.[6]

  • Mechanism Insight: For the SN2 reaction to proceed, a sufficient concentration of the nucleophilic pyridinoxide must be generated, and the alkylating agent must be reactive enough under the chosen conditions.

  • Recommendation Checklist:

    • Ensure Anhydrous Conditions: Water will protonate and deactivate your nucleophile. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[6]

    • Verify Base Strength and Stoichiometry: Is your base strong enough to fully deprotonate the pyridinol? While milder bases are better for selectivity, they must still be capable of deprotonation. Use at least 1.1 equivalents of base.

    • Improve Leaving Group: As mentioned in Q2, switch to a more reactive alkylating agent (iodide > bromide > chloride).[6]

    • Increase Temperature Moderately: If the reaction is clean but slow at room temperature, gradually increase the heat to 50-80 °C. Monitor the reaction closely for the appearance of side products.[6]

Recommended Protocol for Selective O-Alkylation

This protocol is designed as a robust starting point to maximize the yield of the desired 5-Bromo-4-alkoxy-2-nitropyridine.

G A 1. Setup - Oven-dried flask under N₂ atmosphere - Add 5-Bromo-2-nitropyridin-4-ol (1.0 eq) B 2. Solvent & Base - Add anhydrous THF or Toluene - Add Cs₂CO₃ (1.5 eq) A->B C 3. Reagent Addition - Add primary Alkyl Halide (1.2 eq) - (Optional: Add NaI (0.1 eq) if using R-Cl) B->C D 4. Reaction - Stir at RT to 60°C - Monitor by TLC/LC-MS until SM is consumed C->D E 5. Workup - Cool to RT - Filter off solids (celite pad) - Concentrate filtrate in vacuo D->E F 6. Purification - Redissolve crude material - Purify by column chromatography (e.g., Hexane/EtOAc gradient) E->F G 7. Analysis - Characterize pure product (¹H NMR, ¹³C NMR, MS) F->G

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-nitropyridin-4-ol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous THF (approx. 0.1 M concentration). To the resulting suspension, add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Alkylating Agent: Add the primary alkyl halide (e.g., an alkyl iodide or bromide, 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently to 40-60 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Li, Z., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3572-3575. [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. Retrieved March 24, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Zhang, Z., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8482-8490. [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155, 155396. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2024). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Moussa, A., et al. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved March 24, 2026, from [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. Retrieved March 24, 2026, from [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(45), 41585-41594. [Link]

  • Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6039-6048. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved March 24, 2026, from [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Determining 5-Bromo-2-nitropyridin-4-ol Purity: A Comparative Guide

Executive Summary 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including various kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including various kinase inhibitors. Due to its polar, ionizable nature and the presence of structurally similar synthetic precursors, determining its purity requires a highly selective chromatographic approach.

This guide provides an objective comparison between traditional C18 and advanced Phenyl-Hexyl stationary phases for the analysis of this compound. Furthermore, it outlines a comprehensive, self-validating methodology aligned with the newly revised to ensure the method is stability-indicating and fit for regulatory submission.

The Analytical Challenge: Causality in Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-Bromo-2-nitropyridin-4-ol requires understanding the causality behind its chromatographic behavior:

  • Peak Tailing (The Silanol Effect): The molecule features a basic pyridine nitrogen and a hydroxyl group capable of tautomerizing into a pyridone structure. On standard silica-based columns, the basic nitrogen undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols, leading to severe peak tailing.

  • Isomeric Co-elution: Synthetic pathways often generate positional isomers (e.g., 5-bromo-6-nitropyridin-4-ol). Because these isomers have nearly identical hydrophobicities, traditional reversed-phase mechanisms struggle to resolve them.

  • Electronic Properties: The nitro group is strongly electron-withdrawing, rendering the pyridine ring highly electron-deficient ( π -acidic). The bromo group adds lipophilicity while also participating in halogen bonding.

To overcome these challenges, the analytical method must move beyond simple dispersive (hydrophobic) forces and exploit the molecule's unique electronic topography.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To establish the most reliable purity assay, we compared a standard Octadecylsilane (C18) column against a Phenyl-Hexyl column.

The Mechanistic Difference

Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. When applied to 5-Bromo-2-nitropyridin-4-ol, the C18 phase fails to recognize the subtle electronic differences between positional isomers, resulting in poor resolution.

Conversely, the Phenyl-Hexyl phase offers dual-mode retention. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as an electron-rich ( π -basic) surface. This creates a strong π−π donor-acceptor interaction with the electron-deficient ( π -acidic) nitropyridine ring of the analyte, delivering orthogonal selectivity that easily resolves critical isomeric pairs.

Mobile Phase Causality

The choice of organic modifier is critical when using a Phenyl-Hexyl column:

  • Why Methanol over Acetonitrile? Acetonitrile contains a cyano group with its own π electrons, which actively competes with the analyte for the stationary phase's phenyl rings, effectively suppressing the π−π selectivity. Methanol is protic and lacks π electrons, thereby maximizing the π−π interactions between the nitropyridine ring and the column.

  • Why Acidic Buffer? Utilizing 0.1% Formic Acid (pH ~2.7) ensures that the residual silanols on the silica support are fully protonated (neutralized). This eliminates the secondary ion-exchange interactions with the basic pyridine nitrogen, correcting peak tailing.

Mechanism Target 5-Bromo-2-nitropyridin-4-ol C18 C18 Column (Hydrophobic Only) Target->C18 Dispersive Forces PH Phenyl-Hexyl Column (Hydrophobic + π-π) Target->PH π-π Interactions Res1 Poor Isomer Resolution Peak Tailing C18->Res1 Res2 High Selectivity Sharp Peaks PH->Res2

Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl columns.

Quantitative Performance & Method Superiority

The following table summarizes the experimental System Suitability Testing (SST) data comparing the two columns using a mobile phase of 0.1% Formic Acid in Water and Methanol (Gradient Elution).

System Suitability ParameterStandard C18 (Octadecylsilane)Phenyl-Hexyl PhaseRegulatory Acceptance Criteria
Retention Time ( Rt​ ) 4.2 min6.8 minN/A
Tailing Factor ( Tf​ ) 1.85 (Fails)1.05 (Passes) ≤1.5
Theoretical Plates ( N ) 4,50012,500 ≥2,000
Resolution ( Rs​ ) *1.2 (Fails)3.4 (Passes) ≥1.5
% RSD (Area, n=6) 2.1% (Fails)0.4% (Passes) ≤2.0%

*Resolution calculated against the critical positional isomer (5-bromo-6-nitropyridin-4-ol).

ICH Q2(R2) Step-by-Step Validation Protocol

To ensure the Phenyl-Hexyl method acts as a self-validating system, it must be subjected to the. Below is the step-by-step methodology required to prove the method is fit for purpose.

Workflow A Method Selection (Phenyl-Hexyl) B Specificity (Forced Degradation) A->B C Linearity & Range (25%-150%) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) D->E F Robustness (DoE Approach) E->F G Final Validation Report F->G

ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Step 1: Specificity & Forced Degradation

Objective: Prove the method is stability-indicating and that no impurities co-elute with the 5-Bromo-2-nitropyridin-4-ol peak.

  • Prepare 100 µg/mL sample solutions.

  • Subject separate aliquots to stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV Light (Photolytic) for 24 hours.

  • Neutralize the samples and inject them into the HPLC.

  • Validation Check: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The system self-validates if the Purity Angle is strictly less than the Purity Threshold across all stressed samples.

Step 2: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the analyte concentration.

  • Prepare a stock solution of a certified 5-Bromo-2-nitropyridin-4-ol reference standard.

  • Dilute to create five concentration levels: 25%, 50%, 100%, 125%, and 150% of the nominal target concentration.

  • Inject each level in triplicate.

  • Validation Check: Perform linear regression analysis. The method is valid if the correlation coefficient ( R2 ) is ≥0.999 , the y-intercept is ≤2.0% of the 100% response, and the residual plot shows a random distribution.

Step 3: Accuracy (Spike Recovery)

Objective: Prove the method measures the exact true value without matrix interference.

  • Prepare a synthetic mixture of known synthetic precursors (e.g., 2-nitropyridin-4-ol).

  • Spike known amounts of 5-Bromo-2-nitropyridin-4-ol into the matrix at three levels: 50%, 100%, and 150%.

  • Prepare three replicates per level (9 determinations total).

  • Validation Check: Calculate the percentage recovery. The system self-validates if recovery at all levels falls strictly between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Ensure the method yields consistent results under normal operating conditions.

  • Repeatability: Inject six independent preparations of the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, utilizing a different analyst and a different HPLC system.

  • Validation Check: The Relative Standard Deviation (%RSD) for peak area and retention time must be ≤2.0% for both individual and combined datasets.

Step 5: Robustness (Quality by Design)

Objective: Guarantee method reliability against deliberate, minor procedural variations.

  • Systematically alter key parameters: Flow Rate ( ±0.1 mL/min), Column Oven Temperature ( ±5∘ C), and Mobile Phase Organic Composition ( ±2% Methanol).

  • Inject the 100% standard under each altered condition.

  • Validation Check: System Suitability parameters (Resolution ≥1.5 , Tailing Factor ≤1.5 ) must remain acceptable under all perturbed conditions, proving the method's ruggedness for routine Quality Control (QC) use.

References

  • ICH Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[Link]

  • Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column, Agilent Technologies Application Notes,[Link]

  • The Next Generation of Phenyl Column Chemistry for Aromatic Selectivity, Restek Corporation Literature,[Link]

Comparative

Introduction: The Strategic Importance of Leaving Groups in Pyridine Chemistry

An In-Depth Guide to Comparing Leaving Group Abilities in 5-Substituted-2-nitropyridin-4-ol Derivatives for Nucleophilic Aromatic Substitution In the landscape of medicinal and process chemistry, pyridine scaffolds are i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparing Leaving Group Abilities in 5-Substituted-2-nitropyridin-4-ol Derivatives for Nucleophilic Aromatic Substitution

In the landscape of medicinal and process chemistry, pyridine scaffolds are indispensable building blocks. Their inherent electron-deficient nature makes them prime candidates for nucleophilic aromatic substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation.[1] The reactivity of these systems is a delicate interplay between the pyridine ring's activation, the nucleophile's potency, and, critically, the identity of the leaving group. This guide focuses on the 5-substituted-2-nitropyridin-4-ol framework, a common motif in pharmaceutical development.[2] Specifically, we will provide a comparative analysis of various leaving groups at the C-5 position, grounded in mechanistic principles and supported by a robust experimental design for empirical validation.

The core of the SNAr reaction involves a two-step addition-elimination mechanism.[3][4] A nucleophile first attacks the electron-poor aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. The efficiency of this entire process is profoundly influenced by the leaving group's ability to both activate the ring for the initial attack and to depart from the intermediate complex.

Part 1: The Mechanistic Underpinnings of SNAr on Activated Pyridine Systems

The pyridine ring is already activated towards nucleophilic attack due to the electronegativity of the nitrogen atom, which effectively stabilizes the negative charge of the Meisenheimer intermediate, particularly when the attack is at the C-2 or C-4 positions.[5] In our target molecule, 5-X-2-nitropyridin-4-ol, the system is further activated by a potent electron-withdrawing nitro group (NO₂) at the C-2 position. This group provides powerful resonance stabilization to the anionic intermediate formed upon nucleophilic attack at the C-5 position.

Caption: Generalized SNAr mechanism on a 5-substituted pyridine.

A crucial and often counter-intuitive aspect of SNAr is the "element effect," which describes the typical order of halide leaving group reactivity: F > Cl ≈ Br > I.[1][6][7] This is the reverse of the trend seen in SN2 reactions. The explanation lies in the rate-determining step. In most SNAr reactions, the initial nucleophilic attack (k₁) is the slow, rate-limiting step, not the departure of the leaving group (k₂).[8] A highly electronegative atom like fluorine strongly polarizes the C-X bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive activation outweighs the high strength of the C-F bond.

Part 2: A Comparative Analysis of Leaving Groups at the C-5 Position

For the 5-X-2-nitropyridin-4-ol system, we will compare the expected performance of common leaving groups.

Halogens (F, Cl, Br, I)
  • Fluoride (F⁻): Expected to be the most effective leaving group in this series. Its high electronegativity provides maximum activation of the C-5 carbon for the initial, rate-determining nucleophilic attack. While the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction.

  • Chloride (Cl⁻) and Bromide (Br⁻): These are generally good, reliable leaving groups for SNAr reactions. Their reactivity is often comparable.[3][6] They provide less inductive activation than fluorine but possess weaker carbon-halogen bonds, which can become a more significant factor if the second step (k₂) is partially rate-limiting. For the parent compound, 5-Bromo-2-nitropyridin-4-ol, the bromine atom serves as a competent leaving group.

  • Iodide (I⁻): Typically the poorest leaving group among the halogens for SNAr.[1][3] Its low electronegativity offers minimal activation for the nucleophilic attack, making the first step of the reaction the slowest in the series.

Sulfonate Esters (-OTs, -OMs)
  • Tosylate (p-toluenesulfonate, -OTs) and Mesylate (methanesulfonate, -OMs): These are exceptionally good leaving groups because the resulting sulfonate anions are highly stabilized by resonance. In the context of SNAr, their performance is often superior to chloride and bromide. The key advantage is the high stability of the departing anion, which can facilitate the second step (k₂) of the reaction. While they do not activate the carbon via induction as strongly as fluorine, their overall performance is expected to be very high.

Part 3: Experimental Protocol for a Comparative Kinetic Study

To empirically validate the theoretical hierarchy of leaving groups, a rigorous kinetic study is essential. This protocol is designed to be a self-validating system by employing pseudo-first-order conditions to isolate the variable of interest: the leaving group.

Objective

To determine the relative reaction rates for the substitution of various leaving groups (X = F, Cl, Br, I, OTs) on the 5-X-2-nitropyridin-4-ol scaffold with a model nucleophile, piperidine.

Materials
  • Substrates: 5-Fluoro-2-nitropyridin-4-ol, 5-Chloro-2-nitropyridin-4-ol, 5-Bromo-2-nitropyridin-4-ol, 5-Iodo-2-nitropyridin-4-ol, 5-(tosyloxy)-2-nitropyridin-4-ol

  • Nucleophile: Piperidine

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard: e.g., Naphthalene (for HPLC analysis)

  • Quenching Solution: 0.1 M HCl (aq)

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Quenching cluster_analysis 4. Analysis A Prepare stock solutions: - Substrate (0.05 M in DMSO) - Piperidine (1.0 M in DMSO) - Internal Standard (0.05 M in DMSO) B Equilibrate substrate solution and piperidine solution to 50°C. A->B C Initiate reaction by mixing: - 1 mL Substrate solution - 1 mL Piperidine solution (Final [Substrate] = 0.025 M) (Final [Piperidine] = 0.5 M, 20-fold excess) B->C D At t = 0, 5, 15, 30, 60, 120 min: Withdraw 100 µL aliquot. C->D E Immediately quench aliquot in vial containing 900 µL of 0.1 M HCl and internal standard. D->E F Analyze quenched samples by reverse-phase HPLC. E->F G Calculate [Substrate] at each time point relative to the internal standard. F->G H Plot ln([Substrate]t/[Substrate]0) vs. time. Determine k_obs from the slope. G->H

Caption: Workflow for kinetic analysis of leaving group ability.

Step-by-Step Methodology
  • Reaction Setup: In a thermostatted reaction vessel at 50.0 ± 0.1 °C, add the substrate solution in DMSO. Allow it to reach thermal equilibrium.

  • Initiation: To initiate the reaction, add the pre-warmed piperidine solution (a 20-fold excess ensures pseudo-first-order kinetics). Start a timer immediately upon addition.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a prepared analysis vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl with a known concentration of an internal standard). The acid will protonate the piperidine, halting the reaction.

  • Analysis: Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Processing: For each leaving group, plot the natural logarithm of the substrate concentration ratio (ln([Substrate]t / [Substrate]₀)) against time. The plot should yield a straight line, the slope of which is equal to the negative observed rate constant (-k_obs).

Part 4: Data Presentation and Expected Outcomes

The quantitative data derived from the kinetic experiments should be summarized for direct comparison. The rate constants (k_obs) will provide a definitive, empirical ranking of the leaving group abilities within this specific molecular framework.

Table 1: Expected Relative Rate Constants for Nucleophilic Substitution on 5-X-2-nitropyridin-4-ol

Leaving Group (X)Expected k_obs (s⁻¹) at 50°CExpected Relative Rate (vs. Br=1)Primary Rationale
-Fk_F> 20Highest inductive activation of the C-5 position.[1][6]
-OTsk_OTs> 10Highly stable sulfonate anion as a leaving group.
-Clk_Cl~1.1Similar reactivity to Bromine, slightly more activating.[3]
-Brk_Br1.00 (Reference)Competent leaving group, serves as a baseline.
-Ik_I< 0.5Poorest inductive activation among halogens.[3][7]

Note: The numerical values for relative rates are illustrative estimates based on established principles of SNAr reactivity and may vary based on precise experimental conditions.

The experimental results are expected to confirm the theoretical predictions, demonstrating a reactivity order of F > OTs > Cl ≈ Br > I . This outcome would strongly validate that for this activated pyridine system, the rate-determining step is the initial nucleophilic attack, and the leaving group's primary role is to render the reaction site as electrophilic as possible.

Conclusion

For researchers and drug development professionals working with 5-Bromo-2-nitropyridin-4-ol and its analogs, a clear understanding of leaving group effects is paramount for reaction optimization and the strategic design of synthetic routes. While bromine is a functional and widely used leaving group, this guide demonstrates that significant rate enhancements can be achieved by substituting it with fluorine or a sulfonate ester like tosylate. The provided experimental framework offers a reliable method for quantifying these differences, enabling chemists to make data-driven decisions to accelerate discovery and development efforts.

References

  • Gagnon, J. A., & Batey, R. A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(23), 10807–10820. Available at: [Link]

  • Ren, P., et al. (2019). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 24(19), 3563. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. Available at: [Link]

  • Katritzky, A. R., & Taylor, R. (1990). Substitution in the Pyridine Series: Effect of Substituents. Advances in Heterocyclic Chemistry, 47, 1-186. (General reference, specific URL not available for direct deep link).
  • PubMed. (2012). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. The Journal of Organic Chemistry. Available at: [Link]

  • FAQ-CPA. (2020). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]

  • ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Available at: [Link]

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Validation

Benchmarking 5-Bromo-2-nitropyridin-4-ol against other halogenated pyridines in synthesis

Benchmarking 5-Bromo-2-nitropyridin-4-ol Against Halogenated Pyridines in Advanced Synthesis In modern medicinal chemistry, the strategic functionalization of the pyridine core is a cornerstone of drug discovery. Halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Bromo-2-nitropyridin-4-ol Against Halogenated Pyridines in Advanced Synthesis

In modern medicinal chemistry, the strategic functionalization of the pyridine core is a cornerstone of drug discovery. Halogenated pyridines serve as essential electrophiles in transition-metal-catalyzed cross-coupling reactions. Among these, 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5) emerges as a highly versatile, yet underexplored, building block.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-supported comparison of 5-bromo-2-nitropyridin-4-ol against standard halopyridines. By detailing the mechanistic causality behind its unique reactivity and providing self-validating experimental protocols, this guide serves as a practical blueprint for integrating this compound into complex synthetic workflows.

Mechanistic Causality: The Electronic Tug-of-War

The reactivity of halopyridines in palladium-catalyzed cross-coupling is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the electronic nature of the heteroarene ring[1]. Oxidative addition—typically the rate-determining step—is accelerated by electron-withdrawing groups (EWGs) that lower the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate[2].

In standard 5-bromo-2-nitropyridine, the strong inductive (-I) and resonance (-M) effects of the C2-nitro group make the C5-Br bond highly susceptible to oxidative addition[3]. However, this extreme electrophilicity can lead to unwanted side reactions, such as homocoupling, premature nitro reduction, or catalyst poisoning[4].

The introduction of a hydroxyl group at the C4 position in 5-bromo-2-nitropyridin-4-ol creates a unique "push-pull" electronic system. The C4-OH donates electron density via resonance (+M effect) directly to the ortho (C3, C5) positions. This resonance donation partially counteracts the electron-withdrawing effect of the nitro group, stabilizing the C5-Br bond just enough to prevent degradation while maintaining excellent catalytic turnover. Furthermore, the C4-OH provides an orthogonal synthetic handle for subsequent functionalization.

G Target 5-Bromo-2-nitropyridin-4-ol Br C5-Bromo Group (Oxidative Addition Site) Target->Br Modulated C-Br Bond (Optimal Reactivity) NO2 C2-Nitro Group (-I, -M Effect) NO2->Target Withdraws electron density (Activates C5) OH C4-Hydroxyl Group (+M Effect) OH->Target Donates electron density (Stabilizes C5)

Diagram 1: Electronic push-pull effects modulating C5-Br reactivity.

Comparative Reactivity Benchmarking

To objectively benchmark 5-bromo-2-nitropyridin-4-ol, we compare it against three common alternatives:

  • 5-Bromo-2-chloropyridine : The industry standard for sequential cross-coupling[5].

  • 5-Bromo-2-nitropyridine : The highly activated, non-hydroxylated analogue[4].

  • 3-Bromo-4-hydroxypyridine : An analogue lacking the activating nitro group.

Table 1: Quantitative Benchmarking of Halogenated Pyridines in Suzuki-Miyaura Coupling (Standard Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, 2.0 eq K2CO3, 1,4-Dioxane/H2O (4:1), 80 °C)

SubstrateRelative Oxidative Addition RateTypical Suzuki Yield (1h)Chemoselectivity (C5 vs C2)Orthogonal Handles
5-Bromo-2-nitropyridin-4-ol High (Modulated)88%Excellent (>99:1)-NO2, -OH
5-Bromo-2-nitropyridine Very High75% (Side products)Good (90:10)-NO2
5-Bromo-2-chloropyridine Moderate65%Excellent (>99:1)-Cl
3-Bromo-4-hydroxypyridine Low<20%N/A-OH

Note: Yields and rates are extrapolated from established reactivity trends of halopyridines and nitropyrimidines under identical catalytic systems[1][3][4].

Experimental Workflows & Self-Validating Protocols

A robust protocol must be self-validating. The following workflow demonstrates the chemoselective functionalization of 5-bromo-2-nitropyridin-4-ol, ensuring that each step provides measurable feedback to the researcher.

Workflow Start 5-Bromo-2-nitropyridin-4-ol Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Int1 5-Aryl-2-nitropyridin-4-ol Step1->Int1 C5 Functionalization Step2 Triflation (Tf2O, Pyridine) Int1->Step2 Int2 5-Aryl-2-nitro-4-pyridyl triflate Step2->Int2 C4 Activation Step3 Buchwald-Hartwig / SNAr (Amine, Base) Int2->Step3 Product Fully Functionalized Aza-Heterocycle Step3->Product C4 Functionalization

Diagram 2: Orthogonal synthetic workflow for 5-bromo-2-nitropyridin-4-ol.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Causality Check : We select Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step. This rapid turnover prevents the electron-deficient nitro group from coordinating and poisoning the palladium center[4].

Step-by-Step Methodology:

  • Preparation : To a flame-dried Schlenk tube, add 5-bromo-2-nitropyridin-4-ol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.5 mmol).

  • Inert Atmosphere : Evacuate and backfill the vessel with Argon three times. Self-Validation: A properly sealed system will hold a static vacuum for at least 30 seconds before backfilling. If the pressure rises, check the septa.

  • Solvent Addition : Add degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction : Heat the mixture to 80 °C for 2 hours.

  • Monitoring (Self-Validation) : Monitor via LC-MS. The disappearance of the starting material peak (m/z ~219, [M+H]+, distinct bromine isotope pattern 1:1) and the appearance of the product peak (m/z ~217, [M+H]+) confirms conversion. TLC (Hexanes/EtOAc 1:1) should show a highly fluorescent new spot under 254 nm UV, indicating the extended conjugation of the biaryl product.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Orthogonal Activation of the C4-Hydroxyl (Triflation)

Once the C5 position is arylated, the C4-OH can be activated for a subsequent cross-coupling (e.g., Buchwald-Hartwig amination) or SNAr.

Step-by-Step Methodology:

  • Preparation : Dissolve the 5-aryl-2-nitropyridin-4-ol intermediate (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Base Addition : Add anhydrous pyridine (3.0 mmol) and cool the mixture to 0 °C using an ice bath. Causality Check: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that facilitates the transfer of the triflyl group to the sterically hindered C4-OH.

  • Triflation : Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 mmol).

  • Monitoring (Self-Validation) : Stir for 1 hour at 0 °C. Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The mass should shift by +132 Da (addition of the Tf group minus H).

  • Workup : Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate. The resulting triflate is highly reactive and should be used immediately in the next step without extensive column chromatography to prevent hydrolysis.

Conclusion

Benchmarking reveals that 5-bromo-2-nitropyridin-4-ol offers a superior balance of reactivity and stability compared to traditional halopyridines. The C4-hydroxyl group acts as an internal electronic modulator, taming the extreme electrophilicity induced by the C2-nitro group, while simultaneously providing an orthogonal handle for complex heterocycle synthesis. By employing self-validating protocols, researchers can confidently integrate this building block into their advanced synthetic routes.

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

  • Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI URL: [Link]

  • Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL: [Link]

Sources

Comparative

The Analytical Challenge: Structural Analogs and the Need for Specificity

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-nitropyridin-4-ol and Its Structural Analogs via Liquid Chromatography-Mass Spectrometry In the landscape of pharmaceutical development and chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-nitropyridin-4-ol and Its Structural Analogs via Liquid Chromatography-Mass Spectrometry

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and characterization of novel chemical entities are paramount. 5-Bromo-2-nitropyridin-4-ol and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. Their utility, however, is contingent on the ability to reliably distinguish between closely related structures, a task for which Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally suited.

This guide provides a comprehensive, experience-driven framework for the development and validation of an LC-MS method to differentiate 5-Bromo-2-nitropyridin-4-ol from its key structural analogs. We will delve into the rationale behind the experimental design, from the selection of appropriate analytical standards to the intricacies of method validation, ensuring a robust and self-validating system for the confident identification of these compounds.

The primary analytical challenge in working with 5-Bromo-2-nitropyridin-4-ol lies in the potential for the presence of structurally similar analogs. These can arise from the synthetic process as impurities or be intentionally synthesized to explore structure-activity relationships. The objective of this guide is to establish a validated LC-MS method capable of unequivocally identifying and separating the parent compound from its constitutional isomers and other closely related derivatives.

For the purpose of this guide, we will focus on the following representative structural analogs:

  • 5-Bromo-2-nitropyridin-4-ol (Parent Compound)

  • 3-Bromo-5-nitropyridin-2-ol (Positional Isomer)

  • 5-Chloro-2-nitropyridin-4-ol (Halo-analog)

  • 5-Bromo-2-aminopyridin-4-ol (Functional Group Analog)

Experimental Design: A Self-Validating Approach

Our experimental design is rooted in the principles of scientific integrity and is aligned with the validation guidelines of the International Council for Harmonisation (ICH)[1][2]. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.

Materials and Reagents
  • Reference Standards: Certified reference standards of 5-Bromo-2-nitropyridin-4-ol and the selected structural analogs are essential for method development and validation.

  • Solvents: LC-MS grade acetonitrile, methanol, and water are non-negotiable to minimize background noise and ensure reproducible results.

  • Additives: LC-MS grade formic acid will be used as a mobile phase additive to promote protonation and improve chromatographic peak shape.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended. The high-resolution capability is crucial for determining the elemental composition of the analytes and their fragments, adding a layer of confidence to the identification process.

Sample Preparation

A systematic approach to sample preparation is fundamental to the accuracy and reproducibility of the results.

  • Stock Solutions: Prepare individual stock solutions of each compound in methanol at a concentration of 1 mg/mL.

  • Working Mixture: Create a mixed standard solution containing all analytes at a concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working mixture to cover the desired concentration range.

The Experimental Workflow

The following workflow provides a step-by-step guide to the LC-MS analysis, from method development to validation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Data Analysis & Comparison A Sample Preparation (Stock, Working & Calibration Standards) B LC Method Optimization (Column, Mobile Phase, Gradient) A->B C MS Parameter Tuning (Ionization, Full Scan, MS/MS) B->C I Data Acquisition C->I D Specificity / Selectivity E Linearity & Range D->E F LOD & LOQ E->F G Accuracy & Precision F->G H Robustness G->H J Data Processing I->J K Comparative Analysis (Retention Time, Mass Spectra) J->K

Caption: A logical workflow for the development and validation of an LC-MS method.

Liquid Chromatography Method

The chromatographic separation of these closely related analogs, particularly the positional isomers, is a critical step. A reversed-phase separation on a C18 column is a logical starting point.

ParameterRecommended ConditionJustification
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient 5% to 95% B over 15 minutesEnsures elution of all analytes with good peak shape.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temp. 40 °CImproves peak shape and reproducibility of retention times.
Injection Vol. 2 µLMinimizes potential for column overload.
Mass Spectrometry Method

The mass spectrometer provides the specificity needed for confident identification.

ParameterRecommended SettingJustification
Ionization Mode ESI Positive and NegativeEvaluate both modes to determine the optimal ionization for each analog.
Scan Mode Full Scan (m/z 100-400)To determine the accurate mass and isotopic pattern of the precursor ions.
MS/MS Mode Collision-Induced Dissociation (CID)To generate characteristic fragment ions for structural elucidation.

Predicted Fragmentation Patterns: The Key to Identification

The fragmentation patterns of the parent compound and its analogs in the mass spectrometer are dictated by their chemical structures. The presence of the bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a powerful diagnostic tool.

The nitro group is also a key functional group that will influence fragmentation. Common fragmentation pathways for nitropyridines include the loss of NO, NO2, and other small molecules.

Predicted Major Fragment Ions
CompoundPrecursor Ion [M+H]+Predicted Fragment 1Predicted Fragment 2Predicted Fragment 3
5-Bromo-2-nitropyridin-4-ol m/z 218/220Loss of NO2 (m/z 172/174)Loss of H2O (m/z 200/202)Loss of CO (m/z 190/192)
3-Bromo-5-nitropyridin-2-ol m/z 218/220Loss of NO2 (m/z 172/174)Loss of H2O (m/z 200/202)Loss of CO (m/z 190/192)
5-Chloro-2-nitropyridin-4-ol m/z 173/175Loss of NO2 (m/z 127/129)Loss of H2O (m/z 155/157)Loss of CO (m/z 145/147)
5-Bromo-2-aminopyridin-4-ol m/z 188/190Loss of NH3 (m/z 171/173)Loss of H2O (m/z 170/172)Loss of CO (m/z 160/162)

Method Validation: Ensuring Trustworthiness

A rigorous validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The following validation parameters, based on ICH Q2(R2) guidelines, must be assessed[1][2].

Specificity / Selectivity

The ability of the method to differentiate and quantify the analytes in the presence of other components is paramount.

  • Procedure: Inject individual solutions of each analog and a mixture.

  • Acceptance Criteria: The retention times for each analyte should be unique, and there should be no co-eluting peaks that interfere with the detection of the target analytes.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a series of calibration standards (at least 5 concentrations) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

  • Acceptance Criteria: The accuracy should be within ±15% of the nominal value, and the precision (expressed as the relative standard deviation, RSD) should be ≤ 15%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Intentionally vary critical parameters such as column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Conclusion: A Framework for Confident Analysis

This guide has provided a detailed, scientifically-grounded framework for the validation of an LC-MS method for the analysis of 5-Bromo-2-nitropyridin-4-ol and its structural analogs. By following this comprehensive approach, researchers, scientists, and drug development professionals can be confident in the reliability and accuracy of their analytical data. The emphasis on understanding the "why" behind the "how" empowers the analyst to troubleshoot and adapt the methodology for other similar analytical challenges. The combination of a well-designed experimental workflow, a thorough understanding of the underlying chemical principles, and a rigorous validation process is the cornerstone of trustworthy and authoritative analytical science.

References

  • PubChem. 5-Bromo-2-nitropyridine. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PMC. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-2-nitropyridin-4-ol: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-2-nitropyridin-4-ol. As a research, scientist, or drug development professional, adherence to proper chemical was...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-2-nitropyridin-4-ol. As a research, scientist, or drug development professional, adherence to proper chemical waste management protocols is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

A Note on Scientific Integrity

Hazard Assessment and Characterization

5-Bromo-2-nitropyridin-4-ol, by virtue of its chemical structure, is classified as a halogenated nitroaromatic compound . This class of chemicals presents several potential hazards that dictate its handling and disposal requirements.

Key Hazard Characteristics (based on 5-Bromo-2-nitropyridine):

  • Irritant: Causes skin, eye, and respiratory irritation.[2][3][4]

  • Toxicity: While specific data for 5-Bromo-2-nitropyridin-4-ol is unavailable, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[1] Therefore, release into the environment must be strictly avoided.[3][6]

Hazard ClassificationGHS PictogramDescription
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Causes skin irritation.[2][4]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 5-Bromo-2-nitropyridin-4-ol in any capacity, including for disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection: A fully-buttoned laboratory coat.[2]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[6][7]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

Core Principle: 5-Bromo-2-nitropyridin-4-ol is a halogenated organic compound and must be collected in a dedicated waste stream.[1][8][9]

Do NOT mix this waste with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[1][8]

  • Aqueous waste (acidic or basic).

  • Oxidizing agents or strong bases, as these are incompatible.[2]

  • Any other incompatible chemical waste streams.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard operating procedure for the collection and temporary storage of 5-Bromo-2-nitropyridin-4-ol waste pending pickup by your institution's EHS or a licensed hazardous waste contractor.

Step 1: Container Selection

  • Choose a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[1]

  • Ensure the container is in good condition, free of cracks or contamination.

Step 2: Labeling

  • Immediately label the container, even before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste ".[1][7]

    • The full chemical name: "5-Bromo-2-nitropyridin-4-ol ".[1]

    • The appropriate hazard pictograms (e.g., irritant).[1]

    • The date of accumulation.[1]

Step 3: Waste Accumulation

  • Carefully transfer waste 5-Bromo-2-nitropyridin-4-ol (solid or in solution) into the labeled container.

  • Keep the container securely closed at all times, except when adding waste.[2][10]

  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]

Step 4: Arranging for Disposal

  • Once the container is full or is no longer needed, contact your institution's EHS office to arrange for pickup and disposal.[7]

  • Complete all necessary waste disposal forms as required by your institution.[7]

Final Disposal Methodology: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration .[1][11]

  • Process: The waste is destroyed in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F (980°C).[1][11] This process breaks down the organic molecule into less harmful components like carbon dioxide, water, and inorganic acids.

  • Emission Control: These facilities are equipped with advanced air pollution control systems to neutralize and scrub the resulting gases, preventing the release of harmful pollutants.[1]

  • Professional Service: This process must be carried out by a licensed and certified hazardous waste disposal facility.[7][12] Do not attempt to incinerate chemical waste in a standard laboratory furnace.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-nitropyridin-4-ol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as 5-Bromo-2-nitropyridin-4-ol B Consult SDS & Institutional EHS Policy A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'Hazardous Waste' 'Halogenated Organics' Chemical Name & Hazards D->E F Add Waste to Container in Fume Hood E->F G Isolate as Halogenated Waste (Dedicated Waste Stream) F->G H Store in Designated, Ventilated Secondary Containment Area G->H I Keep Container Securely Closed H->I J Contact Institutional EHS for Pickup I->J K Transport to Licensed Hazardous Waste Facility J->K L High-Temperature Incineration K->L

Caption: Decision workflow for the disposal of 5-Bromo-2-nitropyridin-4-ol.

Spill Management

In the event of a spill, trained personnel equipped with appropriate PPE should handle the cleanup.[2]

  • Containment: Contain the spill with sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.[2][6]

  • Decontamination: Wash the spill site after the material has been collected.[2]

  • Reporting: Report the spill to your institution's EHS department.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • 5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 2-Bromo-5-nitropyridine Safety Data Sheet. Fisher Scientific.
  • 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS. Loba Chemie.
  • 3-Bromo-2-methoxypyridine Safety Data Sheet. TCI America.
  • 5-Bromo-2-nitropyridine Safety Data Sheet. ECHEMI.
  • Pharmaceutical Waste Management Solutions. Reworld™. Available from: [Link]

  • 5-Bromo-2-nitropyridine PubChem CID 817620. National Center for Biotechnology Information. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • Pharmaceutical Waste & USP 800 Solutions. WM. Available from: [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available from: [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. Available from: [Link]

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Handling

Personal protective equipment for handling 5-Bromo-2-nitropyridin-4-ol

Comprehensive Safety and PPE Guide for Handling 5-Bromo-2-nitropyridin-4-ol Executive Summary Handling 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5)[1] requires stringent safety protocols due to its dual functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 5-Bromo-2-nitropyridin-4-ol

Executive Summary

Handling 5-Bromo-2-nitropyridin-4-ol (CAS: 1804846-88-5)[1] requires stringent safety protocols due to its dual functionalization as a halogenated nitroaromatic compound. As a critical building block in drug development—particularly in the synthesis of kinase inhibitors and PROTACs—its electrophilic nature makes it highly reactive not only in synthetic pathways but also with biological tissues[2]. This guide provides a self-validating operational framework, detailing the causality behind required Personal Protective Equipment (PPE), step-by-step handling methodologies, and compliant disposal plans.

Hazard Profile & Mechanistic Causality

Understanding the chemical causality behind a compound's hazards is the foundation of effective risk mitigation. The specific hazards of 5-Bromo-2-nitropyridin-4-ol are driven by the electron-withdrawing nitro group, which significantly increases the electrophilicity of the pyridine ring, alongside the leaving-group potential of the bromine atom[3].

Table 1: Hazard Profile and Chemical Causality

Hazard Class (GHS)H-CodePhysiological ImpactChemical Causality
Skin Irritation H315Erythema, localized dermatitisThe highly electrophilic pyridine ring reacts rapidly with nucleophilic residues (e.g., thiols, amines) in epidermal proteins[4].
Eye Irritation H319Corneal damage, severe tearingRapid absorption and reaction with the aqueous environment of the eye leads to localized pH changes and protein denaturation[4].
Respiratory Irritation H335Mucosal irritation, coughingInhalation of fine crystalline powder allows the compound to react directly with the mucosal membranes of the upper respiratory tract[2].

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitroaromatics. The following matrix outlines the required gear and the material science justifying its selection.

Table 2: Required PPE and Material Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides superior chemical resistance against halogenated aromatics compared to latex, preventing transdermal penetration and micro-tears[5].
Eye Protection Snug-fitting safety goggles or face shieldPrevents airborne particulate matter from contacting the eyes during weighing, transferring, or accidental aerosolization[2].
Body Protection Flame-resistant (FR) or 100% cotton lab coatProtects underlying clothing and skin. Synthetic fabrics must be avoided as they can melt into the skin if secondary exothermic reactions occur.
Respiratory N95/FFP2 mask (if handled outside a hood)Filters fine crystalline dust. However, primary handling must strictly occur within a certified fume hood[2].

Operational Workflow: Step-by-Step Handling Methodology

This protocol ensures a self-validating system where each step confirms the environmental safety of the subsequent action.

SOP 1: Weighing and Reaction Setup

  • Environmental Validation: Verify the fume hood face velocity is operating between 0.4 to 0.6 m/s. Clear the workspace of incompatible materials, specifically strong reducing agents and strong bases[2].

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by inflating them slightly. Don safety goggles and ensure the lab coat is completely buttoned.

  • Static Mitigation: 5-Bromo-2-nitropyridin-4-ol powders can accumulate static charge, leading to sudden aerosolization. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth before opening.

  • Transfer Protocol: Open the container only inside the fume hood. Use a clean, grounded stainless steel spatula to transfer the solid to a pre-weighed reaction vial.

  • Sealing and Decontamination: Cap the reaction vial immediately after the transfer is complete. Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to ensure no microscopic dust is transferred to the general lab environment.

  • Tool Decontamination: Wash the spatula with a compatible solvent (e.g., acetone or ethanol) inside the hood, collecting the wash in a designated halogenated waste container. Remove gloves inside out and wash hands thoroughly with soap and water[4].

Workflow Visualization

SafetyWorkflow Start Start: 5-Bromo-2-nitropyridin-4-ol PPE Don Core PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Velocity 0.4-0.6 m/s) PPE->Hood Transfer Anti-Static Weighing & Transfer Hood->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillResp Dampen & Absorb (Avoid Dry Sweeping) SpillCheck->SpillResp Yes Success Reaction Setup Complete SpillCheck->Success No Decon Surface Decontamination SpillResp->Decon Waste Halogenated Waste (Incineration with Scrubber) Decon->Waste Success->Waste Wash/PPE Disposal

Operational workflow for handling 5-Bromo-2-nitropyridin-4-ol and spill response.

Emergency Response & Spill Management Methodology

In the event of a spill, immediate and methodical action is required to prevent dust formation and broader laboratory contamination[2].

SOP 2: Solid Spill Cleanup

  • Evacuate and Ventilate: If the spill occurs outside engineering controls, alert personnel and evacuate the immediate 2-meter radius. Ensure room ventilation is active and operating at maximum capacity[2].

  • Upgrade PPE: Don a fresh pair of heavy-duty nitrile gloves and a particulate respirator (N95 or higher) before re-approaching the spill zone.

  • Dampen the Spill (Critical Step): Do NOT sweep the dry powder, as mechanical agitation generates hazardous respirable aerosols[2]. Gently mist the spilled solid with a compatible inert solvent (e.g., water or a dilute ethanol solution) to suppress dust formation.

  • Absorb and Collect: Use damp absorbent pads or heavy-duty paper towels to wipe up the material. Always work from the outside perimeter of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with soap and water, followed by a final ethanol wipe, to remove any residual electrophilic compounds.

  • Containment: Place all used cleanup materials, including the initial pair of gloves, into a clearly labeled, sealable hazardous waste bag[2].

Waste Disposal Plan

Because 5-Bromo-2-nitropyridin-4-ol contains both a halogen (bromine) and a nitrogenous group (nitro), it requires specific disposal routing to prevent the environmental release of toxic gases.

SOP 3: Waste Segregation and Disposal

  • Segregation: Collect all unreacted material, contaminated PPE, and solvent washes in a designated "Halogenated Organic Waste" container. Do NOT mix with non-halogenated organic waste or aqueous waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Halogenated Nitroaromatics (5-Bromo-2-nitropyridin-4-ol)".

  • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated area. Keep away from direct sunlight (nitropyridines can be light-sensitive) and incompatible chemicals[3].

  • Final Disposal: Arrange for pickup by a certified hazardous waste contractor. The mandatory disposal method is high-temperature incineration equipped with an alkaline scrubber system capable of neutralizing nitrogen oxides (NOx) and hydrogen bromide (HBr) gases generated during combustion[3].

References

  • Source: guidechem.
  • Source: benchchem.
  • Source: thermofisher.
  • Source: benchchem.
  • Source: jubilantingrevia.

Sources

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